Product packaging for Astringin(Cat. No.:CAS No. 29884-49-9)

Astringin

Cat. No.: B1665303
CAS No.: 29884-49-9
M. Wt: 406.4 g/mol
InChI Key: PERPNFLGJXUDDW-CUYWLFDKSA-N
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Description

Trans-astringin is a stilbenoid that is piceatannol substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite, an antioxidant and an antineoplastic agent. It is a polyphenol, a stilbenoid, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a piceatannol.
Astringin has been reported in Abies nephrolepis, Picea abies, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O9 B1665303 Astringin CAS No. 29884-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERPNFLGJXUDDW-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029689
Record name 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29884-49-9
Record name Astringin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29884-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Astringin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTRINGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Astringin Biosynthesis in Picea abies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of the astringin biosynthesis pathway in Norway spruce (Picea abies). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of plant secondary metabolism and the production of bioactive stilbenoids.

Introduction

Picea abies (Norway spruce) is a coniferous tree species of significant ecological and economic importance.[1] Its bark and other tissues are rich sources of phenolic compounds, particularly stilbenoids, which play a crucial role in the tree's defense against pathogens and environmental stress.[1][2][3] Among these, the tetrahydroxystilbene glucoside this compound (piceatannol-3-O-β-D-glucopyranoside) is one of the most abundant.[4][5] this compound and its related compounds are of increasing interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties. Understanding the biosynthetic pathway of this compound is critical for harnessing its potential through metabolic engineering or optimized extraction procedures. This guide details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, supported by quantitative data and experimental methodologies.

The this compound Biosynthesis Pathway

The formation of this compound in Picea abies begins with the general phenylpropanoid pathway, which converts the primary metabolite L-phenylalanine into various phenolic compounds.[6] The pathway then enters a specific branch dedicated to stilbene synthesis, culminating in a series of modifications to produce the final this compound molecule. The entire process can be divided into two main stages: the formation of the stilbene backbone (resveratrol) and the subsequent modification of this core structure.

The biosynthesis of the key intermediate, resveratrol, is well-established.[1][4] It starts with L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[6][7] Stilbene Synthase (STS) then catalyzes the hallmark reaction of this pathway: the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield resveratrol.[1][4][8]

Research on Picea abies has demonstrated that resveratrol is the precursor to the more complex tetrahydroxystilbenes found in the species.[1][5][9] The conversion of resveratrol to this compound involves two critical subsequent modifications: 3'-hydroxylation to form piceatannol, followed by 3-O-glucosylation.[1][4][10]

G This compound Biosynthesis Pathway in Picea abies cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_stilbene Stilbene-Specific Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Res Resveratrol CouCoA->Res STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Res Pic Piceatannol Res->Pic 3'-Hydroxylation (P450-dependent?) This compound This compound Pic->this compound 3-O-Glucosylation (UGT)

Caption: Enzymatic steps in the biosynthesis of this compound from L-phenylalanine.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by a series of specific enzymes. While some have been characterized in detail in spruce or closely related conifers, others are identified based on their predicted function.

Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the first committed step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[11] In conifers like pine, PAL is encoded by a large and diverse multigene family, suggesting complex regulation of the pathway's entry point in response to developmental and environmental cues.[12]

Cinnamate-4-Hydroxylase (C4H)

C4H is a cytochrome P450-dependent monooxygenase (CYP73A) that hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[13][14] This enzyme is typically associated with the endoplasmic reticulum.[14]

4-Coumarate:CoA Ligase (4CL)

4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[15] This thioester is a central branch-point metabolite for various downstream pathways, including flavonoid and stilbene synthesis.[16] The enzyme has been purified and characterized from the cambial sap of Picea abies.[15]

Stilbene Synthase (STS)

STS is the pivotal enzyme of stilbene biosynthesis, performing a polyketide synthase type III reaction.[8] In Picea abies, two distinct but similar stilbene synthase genes, PaSTS1 and PaSTS2, have been identified.[1][4] In vitro and in vivo studies have confirmed that these enzymes catalyze the formation of resveratrol from p-coumaroyl-CoA and three molecules of malonyl-CoA.[1][4] Overexpression of PaSTS1 in transgenic Norway spruce leads to significantly higher accumulation of this compound, confirming its role in the pathway.[1]

Post-Resveratrol Modifying Enzymes
  • 3'-Hydroxylase: The conversion of resveratrol to piceatannol requires the addition of a hydroxyl group at the 3' position of the B-ring.[1][10] While the specific enzyme responsible for this step in Picea abies has not been definitively isolated, it is proposed to be a cytochrome P450 monooxygenase.[17]

  • UDP-Glycosyltransferase (UGT): The final step is the glucosylation of the 3-hydroxyl group of piceatannol to form this compound. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which uses UDP-glucose as the sugar donor.[7][18][19] While specific UGTs for this reaction in spruce are yet to be fully characterized, this enzymatic step is a common modification for stabilizing and storing phenolic compounds in plants.[18]

EnzymeSource OrganismSubstrate(s)Product(s)Molecular Weight (kDa)Km ValueNotes
PAL Pinus taedaL-Phenylalaninetrans-Cinnamic acid~74 (subunit)27 µMData from loblolly pine, a closely related conifer.[20][21] No evidence of isoforms was found in this study.[20]
4CL Picea abies4-Coumaric acid, Caffeic acid, Ferulic acidCorresponding CoA esters~63Not specifiedPurified from cambial sap.[15] Does not activate sinapic acid.[15]
STS (PaSTS1/PaSTS2) Picea abiesp-Coumaroyl-CoA, 3x Malonyl-CoAResveratrolNot specifiedNot specifiedConfirmed to produce resveratrol, which is then modified in vivo to form this compound and isorhapontin.[1][4]
Glucosyltransferase Picea abiesConiferyl alcohol, UDP-glucoseConiferin~50220 µM (for UDP-glucose)Characterized for coniferin synthesis, indicating active UGT systems for phenolics in spruce.[22]

Table 1: Summary of characterized enzymes involved in or related to the this compound biosynthesis pathway in Picea abies and related conifers.

Quantitative Data on Stilbene Content

The concentration of this compound and related stilbenes varies significantly depending on the tissue, tree age, and environmental conditions such as fungal infection.[1][3] The bark is a particularly rich source of these compounds.

CompoundTissueConcentration Range (mg/g DW)Notes
This compound BarkUp to 120This compound and isorhapontin are the prevalent stilbenes in Picea abies bark.[2]
Isorhapontin BarkHighCo-accumulates with this compound as a major stilbene glycoside.[4][5]
Resveratrol BarkLow / TraceConsistently low levels suggest it is a transient intermediate that is rapidly converted.[1][4][5]
(+)-Catechin PhloemVariableA related phenolic that often co-localizes with stilbenes and increases upon wounding.[3]

Table 2: Representative concentrations of this compound and related compounds in Picea abies. DW = Dry Weight.

Experimental Protocols

Protocol: Stilbene Extraction and Analysis from Picea abies Bark

This protocol describes a standard method for the extraction and quantification of stilbenes like this compound from spruce bark.

  • Sample Preparation:

    • Collect fresh bark samples from Picea abies trees.

    • Freeze the samples immediately in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.

    • Grind the dried bark into a fine powder using a ball mill or grinder.

  • Accelerated Solvent Extraction (ASE):

    • Weigh approximately 2.0 g of the powdered bark into an ASE cell.

    • Perform a sequential extraction. First, use n-hexane to remove lipophilic compounds (e.g., Temperature: 90°C, Static time: 5 min, 2 cycles).[23]

    • Discard the hexane extract. Extract the remaining solid residue with an ethanol:water mixture (e.g., 95:5 v/v) to collect hydrophilic phenolic compounds (e.g., Temperature: 100°C, Static time: 5 min, 3 cycles).[23]

  • Sample Processing for Analysis:

    • Collect the ethanol:water supernatant.

    • Evaporate the solvent to dryness under a vacuum.

    • Redissolve the dried extract in a known volume of 100% methanol (e.g., 1.0 mL) for HPLC analysis.[24]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC-DAD/MS Analysis:

    • System: High-Performance Liquid Chromatography with Diode-Array Detection and/or Mass Spectrometry.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.2% aqueous acetic acid and (B) 0.2% acetic acid in acetonitrile is commonly used.[2]

    • Gradient Example: 0% B (0 min) -> 40% B (35 min) -> 50% B (40 min) -> 100% B (50 min).[2]

    • Flow Rate: 0.2 - 1.0 mL/min.

    • Detection: Monitor at wavelengths relevant for stilbenes (e.g., 306 nm for trans-isomers).

    • Quantification: Calculate concentrations based on calibration curves generated from authentic standards of this compound, piceatannol, and resveratrol.

Protocol: In Vitro Assay of Stilbene Synthase (STS) Activity

This protocol outlines the functional characterization of a candidate STS enzyme after heterologous expression.

  • Gene Cloning and Protein Expression:

    • Isolate total RNA from Picea abies tissue (e.g., fungal-inoculated bark where STS genes are induced).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the target STS gene (e.g., PaSTS1) using specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression).

    • Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • Recombinant STS enzyme (1-5 µg)

      • 50 µM p-coumaroyl-CoA (substrate)

      • 150 µM malonyl-CoA (substrate)

    • Initiate the reaction by adding the substrates.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate and acidifying with 2 M HCl.

  • Product Analysis:

    • Vortex the mixture vigorously to extract the stilbene products into the ethyl acetate phase.

    • Centrifuge to separate the phases.

    • Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Redissolve the residue in methanol.

    • Analyze the product (resveratrol) by HPLC-DAD or LC-MS, comparing its retention time and mass spectrum to an authentic resveratrol standard.

Experimental and Logical Workflows

Investigating the this compound pathway involves a multi-step process that integrates molecular biology, biochemistry, and analytical chemistry.

G Workflow for this compound Pathway Investigation cluster_plant Plant Material & Induction cluster_analysis Parallel Analysis Streams cluster_functional Functional Characterization a1 Picea abies tissue (e.g., bark, needles) a2 Biotic/Abiotic Stress (e.g., Fungal inoculation) a1->a2 Treatment b1 Metabolite Extraction (ASE) a2->b1 c1 RNA/DNA Extraction a2->c1 b2 LC-MS/HPLC Analysis b1->b2 b3 Stilbene Quantification (this compound, Resveratrol) b2->b3 d5 Product Identification (LC-MS) b3->d5 Correlate c2 Gene Identification (Homology, RNA-Seq) c1->c2 c3 qRT-PCR (Gene Expression) c2->c3 d1 Gene Cloning (e.g., PaSTS1) c2->d1 c3->d1 Correlate d2 Heterologous Expression (E. coli, Yeast) d1->d2 d3 Protein Purification d2->d3 d4 In Vitro Enzyme Assay d3->d4 d4->d5

Caption: A typical experimental workflow for studying stilbene biosynthesis.

Conclusion and Future Directions

The biosynthetic pathway leading to this compound in Picea abies is largely elucidated, proceeding from the general phenylpropanoid pathway via the key intermediate resveratrol.[1][4] The identification of stilbene synthase genes PaSTS1 and PaSTS2 has been a significant step in understanding the genetic basis of stilbene production in this species.[1] However, key areas still require further investigation. The specific cytochrome P450 hydroxylase responsible for converting resveratrol to piceatannol and the precise UDP-glycosyltransferase that glucosylates piceatannol to this compound remain to be definitively identified and characterized in Picea abies. A complete understanding of these final enzymatic steps and their regulation will be essential for any future efforts in metabolic engineering to enhance the production of this valuable bioactive compound. Further research into the transcriptional regulation of the entire pathway, particularly in response to elicitors, could also provide new strategies for maximizing this compound yields.

References

The Multifaceted Biological Activities of Astringin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Astringin, a stilbenoid compound and the 3-β-D-glucoside of piceatannol, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Primarily found in the bark of trees such as Picea sitchensis and in certain fruits like grapes, this natural polyphenol exhibits a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems. Its efficacy is attributed to its chemical structure, which allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data
Assay TypeMetricResultReference
DPPH Radical ScavengingIC5030.2 µM[1]
Cupric Ion-Induced LDL PeroxidationIC503 µM[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for the evaluation of this compound's free radical scavenging activity.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution to the respective wells.

    • For the control, add 100 µL of methanol instead of the this compound solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Effects

This compound exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data
Cell Line/ModelInducerMeasured ParameterEffect of this compoundReference
LPS-stimulated A549 lung epithelial cellsLipopolysaccharide (LPS)TNF-α, IL-1β, IL-6 productionExtensive decrease[2][3]
Signaling Pathway Modulation

This compound's anti-inflammatory activity is largely mediated through the inhibition of the PI3K/Akt/NF-κB pathway . In inflammatory conditions, such as those induced by LPS, the activation of this pathway leads to the nuclear translocation of NF-κB, a transcription factor that upregulates the expression of various pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of Akt and subsequently inhibit the activation and nuclear translocation of NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]

PI3K_Akt_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt phosphorylates p_Akt p-Akt IκB IκB p_Akt->IκB phosphorylates NFkB NF-κB IκB->NFkB releases NFkB_active NF-κB (active) Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates Transcription This compound This compound This compound->PI3K inhibits

This compound inhibits the PI3K/Akt/NF-κB signaling pathway.

Anticancer Activity

This compound has demonstrated antineoplastic properties in preclinical studies. It can inhibit the development of preneoplastic lesions and suppress the proliferation of various cancer cells.

Quantitative Anticancer Data
Cell LineActivityResultReference
Mouse mammary gland organ culturesInhibition of preneoplastic lesions induced by 7,12-dimethylbenz(a)anthracene (DMBA)68.8% inhibition at 10 µg/ml[1]
Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as A549 human lung carcinoma cells.

Materials:

  • A549 cells (or other cancer cell line of interest)

  • This compound

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from various stressors, suggesting its potential in the management of neurodegenerative diseases.

Quantitative Neuroprotective Data
Cell ModelStressorThis compound ConcentrationIncrease in Cell Viability
Rat Retinal Ganglion CellsGlutamate (25 µM)100 nMFrom 58% to 84%
Rat Retinal Ganglion CellsOxidative Stress100 nMFrom 40% to 67%
Rat Retinal Ganglion CellsHypoxia100 nMFrom 66% to 93%
Signaling Pathway Modulation

The neuroprotective effects of this compound are partly attributed to its ability to activate the Nrf2/HO-1 signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the increased expression of protective enzymes.

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive releases Nrf2_active Nrf2 (active) Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nucleus->ARE binds to HO1 HO-1 & other antioxidant enzymes ARE->HO1 upregulates transcription This compound This compound This compound->Keap1 promotes release

This compound activates the Nrf2/HO-1 antioxidant pathway.

Cardioprotective Effects

This compound has demonstrated significant cardioprotective properties, particularly in the context of ischemia-reperfusion injury. It helps to preserve cardiac function and reduce myocardial damage.

Quantitative Cardioprotective Data
Animal ModelInjury ModelThis compound DoseEffectReference
Rat4h coronary occlusion2.5 x 10^-4 g/kgReduced cardiac infarct size from 44.4% to 19.1%[2]
Experimental Protocol: In Vivo Myocardial Ischemia-Reperfusion Model

This protocol outlines a general procedure for inducing myocardial ischemia-reperfusion injury in rats to evaluate the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetics (e.g., sodium pentobarbital)

  • Ventilator

  • Surgical instruments

  • Suture material

  • This compound solution

  • Saline (control)

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator to maintain respiration.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

  • Treatment: Administer this compound or saline intravenously at a predetermined time before or during ischemia, or at the onset of reperfusion.

  • Ischemia and Reperfusion: Maintain the ligation for a specific period (e.g., 30 minutes) to induce ischemia. Then, release the ligature to allow for reperfusion for a set duration (e.g., 2 hours).

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain it with a solution like 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Analysis: Quantify the infarct size as a percentage of the area at risk or the total ventricular area.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. While the precise and comprehensive effects of this compound on the MAPK pathway are still under investigation, emerging evidence suggests its potential to modulate this cascade, contributing to its anticancer and anti-inflammatory activities. Further research is needed to elucidate the specific phosphorylation events and downstream targets affected by this compound within the MAPK network.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activate Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Responses regulate This compound This compound This compound->MAPK modulates

This compound's potential modulation of the MAPK signaling pathway.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that hold significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, coupled with emerging evidence of its anticancer, neuroprotective, and cardioprotective effects, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the multifaceted mechanisms of action of this compound and to unlock its full therapeutic potential. Further studies are warranted to fully elucidate its molecular targets and to translate these preclinical findings into clinical applications.

References

Astringin's Mechanism of Action in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory properties of Astringin (piceatannol-3'-β-D-glucopyranoside), a natural stilbenoid. This compound demonstrates significant potential as a therapeutic agent by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. This document details these pathways, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the core mechanisms.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by suppressing pro-inflammatory signaling cascades, mitigating oxidative stress, and inhibiting the production of inflammatory cytokines. The principal pathways modulated by this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[3]

This compound has been shown to potently inhibit this pathway. It prevents the degradation and phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] This action effectively halts the downstream production of NF-κB-mediated pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) IkBa_p->NFkB Releases NF-κB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's inhibition of the canonical NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[8][9] These kinases are activated by a phosphorylation cascade and, once activated, can phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory genes. Studies have revealed that this compound can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like LPS.[10][11] By inhibiting the activation of these key kinases, this compound effectively dampens the inflammatory response mediated by the MAPK pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates MKK12 MKK1/2 MAPKKK->MKK12 Phosphorylates p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK MKK12->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate ERK->TranscriptionFactors Activate This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes G A 1. Animal Acclimatization & Grouping B 2. Baseline Paw Volume Measurement (0 hr) A->B C 3. This compound / Vehicle Administration (Oral/IP) B->C D 4. Carrageenan Injection (Sub-plantar, 1 hr post-treatment) C->D E 5. Paw Volume Measurement (Hourly, 1-5 hrs) D->E F 6. Data Analysis (% Edema Inhibition) E->F

References

Astringin: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astringin, a stilbenoid glucoside chemically identified as 3-β-D-glucoside of piceatannol, is a naturally occurring polyphenol found in various plant sources, including the bark of Picea sitchensis (Sitka spruce) and Vitis vinifera (grapevine).[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer and cardiovascular effects. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Pharmacological Properties

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities form the basis for its therapeutic potential in a variety of disease models.

Antioxidant Activity

This compound is a powerful antioxidant, effectively scavenging free radicals and inhibiting lipid peroxidation. Its antioxidant capacity is significantly greater than that of its analog, trans-piceid, highlighting the importance of the catechol structure in its activity.[2]

Quantitative Antioxidant Data

AssayMetricResultSource(s)
DPPH Radical ScavengingIC5030.2 µM[3]
Cu2+-induced LDL PeroxidationIC503 µM[3]
Superoxide Anion Radical ScavengingIC50> Piceatannol[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a microplate or cuvette, add a specific volume of the this compound solution to the DPPH solution.

    • Include a control with the solvent instead of the this compound solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[6]

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[6]

Inhibition of Cu2+-induced Low-Density Lipoprotein (LDL) Peroxidation

This assay measures the ability of a compound to prevent the oxidation of LDL, a key event in the development of atherosclerosis.

  • Principle: LDL oxidation is initiated by a pro-oxidant, such as copper ions (Cu2+). The process can be monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).[7] An antioxidant will delay or inhibit this process.

  • Procedure:

    • Isolate human LDL by ultracentrifugation.

    • Incubate LDL with various concentrations of this compound.

    • Induce oxidation by adding a solution of CuSO4.

    • Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm over time. The lag time before the rapid increase in absorbance is a measure of antioxidant activity.

    • Alternatively, measure TBARS at the end of the incubation period. This involves reacting the oxidized LDL with thiobarbituric acid and measuring the absorbance of the resulting pink-colored product at 532 nm.[8]

    • The IC50 value is the concentration of this compound that inhibits LDL oxidation by 50%.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][9] This activity is primarily mediated through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[9]

Quantitative Anti-inflammatory Data

ModelParameterTreatmentResultSource(s)
LPS-stimulated A549 lung cellsTNF-α, IL-1β, IL-6 productionThis compound (0-75 µg/mL)Dose-dependent decrease[6][9]
Chromium-intoxicated ratsRenal inflammatory cytokinesThis compound (10 mg/kg, p.o.)Significant reduction[6]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (RAW 264.7)

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

    • Collect the cell lysates to analyze the expression and phosphorylation of proteins in the inflammatory signaling pathways (e.g., PI3K, Akt, NF-κB) by Western blotting.[10]

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, potentially through its antioxidant and anti-inflammatory properties. It is suggested to protect against neuronal damage by activating the Nrf2-dependent antioxidant response.

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This assay simulates ischemic/reperfusion injury in neuronal cells.

  • Principle: Cells are deprived of oxygen and glucose to mimic ischemia, followed by reintroduction of oxygen and glucose to simulate reperfusion, which can induce oxidative stress and cell death.

  • Procedure:

    • Culture primary neurons or a neuronal cell line.

    • Pre-treat the cells with this compound.

    • Induce OGD by replacing the normal culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2).

    • After the OGD period, return the cells to a normal glucose-containing medium and incubate under normoxic conditions (reoxygenation).

    • Assess cell viability using assays such as MTT or LDH release.

    • Measure markers of oxidative stress (e.g., ROS levels) and apoptosis (e.g., caspase-3 activity).

Anticancer Activity

Preliminary studies suggest that this compound possesses antineoplastic properties. It has been shown to inhibit the development of preneoplastic lesions in mouse mammary gland organ cultures.[3]

Quantitative Anticancer Data

ModelParameterTreatmentResultSource(s)
DMBA-induced mouse mammary gland organ culturesPreneoplastic lesion developmentThis compound (10 µg/ml)68.8% inhibition[3]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

  • Procedure:

    • Culture cancer cells and treat them with this compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The results will distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11]

Cardiovascular Effects

This compound's antioxidant and anti-inflammatory properties may contribute to its cardioprotective effects. It has been shown to reduce cardiac infarct size in a rat model of ischemia-reperfusion injury.[12]

Quantitative Cardiovascular Data

ModelParameterTreatmentResultSource(s)
Ischemia-reperfusion in ratsCardiac infarct sizeAstringinin (a related compound) (2.5 x 10^-4 g/kg)Reduced from 44.4% to 19.1%[12]

Experimental Protocols

Animal Model of Myocardial Ischemia-Reperfusion Injury

This in vivo model is used to evaluate the cardioprotective effects of a compound.

  • Principle: The coronary artery is temporarily occluded to induce ischemia, followed by reperfusion. This leads to myocardial damage, which can be quantified.

  • Procedure:

    • Anesthetize the animal (e.g., rat or mouse).

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for a specific period (e.g., 30 minutes) to induce ischemia.

    • Remove the ligature to allow for reperfusion for a set duration (e.g., 2 hours).

    • Administer this compound either before ischemia or at the onset of reperfusion.

    • At the end of the experiment, excise the heart and stain it (e.g., with triphenyltetrazolium chloride) to differentiate between the infarcted (pale) and viable (red) tissue.

    • Calculate the infarct size as a percentage of the area at risk.

Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways.

PI3K/AKT/NF-κB Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[9]

PI3K_AKT_NFKB_Pathway cluster_pi3k PI3K/AKT Signaling cluster_nfkb NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K This compound This compound This compound->PI3K AKT AKT PI3K->AKT activates p_AKT p-AKT AKT->p_AKT IκBα IκBα p_AKT->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NFκB NF-κB p_IκBα->NFκB releases p_NFκB p-NF-κB NFκB->p_NFκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p_NFκB->Cytokines induces transcription

Caption: this compound inhibits the LPS-induced PI3K/AKT/NF-κB signaling pathway.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. This compound can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto dissociates Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound activates the Nrf2 antioxidant response pathway.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological properties, including potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer and cardiovascular protective effects. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/NF-κB and Nrf2. The data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for various diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile in humans.

References

Astringin as a Ferroptosis Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Astringin's role as a ferroptosis inhibitor, designed for researchers, scientists, and drug development professionals. It covers the core mechanisms of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways involved.

Introduction to Ferroptosis and this compound

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. It is distinct from other cell death modalities like apoptosis and necrosis in its morphology, biochemistry, and genetics. Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of reactive oxygen species (ROS) derived from lipid metabolism. This process is implicated in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.

This compound is a natural stilbenoid, a type of phenolic compound, found in various plant species. As a dietary polyphenol, it is recognized for its antioxidant properties. Recent research has highlighted its potential as a ferroptosis inhibitor, suggesting it may offer a safer therapeutic alternative compared to synthetic inhibitors.

Core Mechanism of this compound in Ferroptosis Inhibition

Current evidence strongly suggests that this compound inhibits ferroptosis primarily through a direct antioxidant mechanism, specifically by acting as a radical-trapping antioxidant (RTA).

Hydrogen Atom Donation

The principal mechanism by which this compound confers protection against ferroptosis is through hydrogen atom donation.[1] The 4'-hydroxyl (4'-OH) group on its structure has a low bond dissociation enthalpy, allowing it to readily donate a hydrogen atom to lipid peroxyl radicals.[1] This action neutralizes the radicals, terminating the chain reaction of lipid peroxidation and preventing the subsequent cell membrane damage that culminates in ferroptotic cell death.[1] This mechanism is distinct from that of the classic ferroptosis inhibitor, ferrostatin-1, which relies on a catalytic, redox-based cycle.[1]

This compound's mechanism as a radical-trapping antioxidant is depicted in the following pathway:

G Mechanism: this compound as a Radical-Trapping Antioxidant cluster_0 Ferroptosis Induction cluster_1 This compound Intervention Erastin Erastin / RSL3 SystemXc_inhibition System Xc- Inhibition or GPX4 Inhibition Erastin->SystemXc_inhibition GSH_depletion GSH Depletion SystemXc_inhibition->GSH_depletion GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Lipid_ROS Lipid Peroxidation (Lipid Radicals L-OO•) GPX4_inactivation->Lipid_ROS Cannot reduce lipid peroxides Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis This compound This compound H_donation Donates Hydrogen Atom from 4'-OH group This compound->H_donation Radical_neutralization Lipid Radical Neutralization (L-OOH) H_donation->Radical_neutralization Radical_neutralization->Inhibition Inhibition->Lipid_ROS   Inhibits

Caption: this compound inhibits ferroptosis by donating a hydrogen atom to neutralize lipid radicals.

Potential Involvement of the Nrf2 Pathway

While direct evidence for this compound's activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in the context of ferroptosis is still emerging, it remains a plausible secondary or complementary mechanism. The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs), promoting the transcription of numerous protective genes, including GPX4 and Heme Oxygenase-1 (HO-1).

Given that other phenolic compounds have been shown to inhibit ferroptosis via Nrf2 activation, it is conceivable that this compound could also modulate this pathway. Such a mechanism would involve this compound promoting the expression of endogenous antioxidant enzymes, thereby bolstering the cell's intrinsic defense against lipid peroxidation.

The hypothetical Nrf2 activation pathway by this compound is illustrated below:

G Hypothetical Mechanism: this compound and the Nrf2 Pathway This compound This compound Nrf2_activation Nrf2 Activation (Dissociation from Keap1) This compound->Nrf2_activation (Potential) Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE_binding Binding to Antioxidant Response Element (ARE) Nrf2_translocation->ARE_binding Gene_transcription Upregulation of Antioxidant Genes ARE_binding->Gene_transcription GPX4 GPX4 Gene_transcription->GPX4 HO1 HO-1 Gene_transcription->HO1 GCLC GCLC Gene_transcription->GCLC Ferroptosis_inhibition Ferroptosis Inhibition GPX4->Ferroptosis_inhibition HO1->Ferroptosis_inhibition GCLC->Ferroptosis_inhibition G Workflow: CCK-8 Cell Viability Assay A 1. Seed bmMSCs in 96-well plates B 2. Adhere cells for 24h A->B C 3. Pre-treat with this compound (1, 10, 100 µM) for 1h B->C D 4. Add Erastin to induce ferroptosis C->D E 5. Incubate for specified duration D->E F 6. Add CCK-8 solution to each well E->F G 7. Incubate for 1-4h at 37°C F->G H 8. Measure absorbance at 450 nm G->H G Workflow: C11-BODIPY Lipid Peroxidation Assay A 1. Seed bmMSCs in 12-well plates (1 x 10^6 cells/well) B 2. Adhere cells for 24h A->B C 3. Treat cells as per experimental design (Control, Erastin, this compound + Erastin) B->C D 4. Incubate for specified duration C->D E 5. Add C11-BODIPY 581/591 probe (Final conc. ~2 µM) D->E F 6. Incubate for 30 min at 37°C E->F G 7. Wash cells twice with PBS F->G H 8. Analyze via fluorescence microscopy or flow cytometry G->H I Measure shift from red (~590 nm) to green (~510 nm) fluorescence H->I

References

Astringin as a Potential Therapeutic Agent in Pediatric Acute Lung Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the current understanding of astringin's role in mitigating pediatric acute lung injury (ALI). It focuses on the molecular mechanisms, presents relevant quantitative data from in-vitro studies, details experimental protocols, and outlines the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers and professionals in the field of pediatric respiratory medicine and drug development.

Introduction to Pediatric Acute Lung Injury (ALI)

Pediatric Acute Lung Injury (ALI) and its more severe form, Pediatric Acute Respiratory Distress Syndrome (PARDS), are significant causes of morbidity and mortality in critically ill children.[1] The conditions are characterized by acute inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia.[2] The underlying pathophysiology is complex and involves an exaggerated inflammatory response, oxidative stress, and apoptosis of lung epithelial and endothelial cells. Current therapeutic strategies are largely supportive, highlighting the urgent need for novel pharmacological interventions.

This compound, a natural stilbenoid compound, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant properties.[3] This guide synthesizes the available preclinical evidence for the role of this compound in a model relevant to pediatric ALI.

This compound: Mechanism of Action in Acute Lung Injury

Preclinical research, primarily from in-vitro models utilizing lipopolysaccharide (LPS)-stimulated A549 human lung epithelial cells, points to a multi-faceted mechanism of action for this compound in the context of ALI. LPS is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammation, commonly used to model ALI.[3]

The primary mechanism identified for this compound's protective effects is the suppression of oxidative stress and inflammation through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[3]

Attenuation of Oxidative Stress

This compound has been shown to prevent LPS-induced cellular damage by reducing the generation of reactive oxygen species (ROS) in lung epithelial cells.[3] Elevated ROS levels are a hallmark of ALI and contribute to cellular injury and the activation of pro-inflammatory signaling cascades.

Inhibition of Pro-inflammatory Cytokine Production

A key finding is the significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), following treatment with this compound in LPS-stimulated lung cells.[3] These cytokines are central mediators of the inflammatory cascade in ALI.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in-vitro studies on the effects of this compound on key inflammatory markers in a model of acute lung injury.

Note: The following data is representative of the effects described in the literature. Actual values may vary based on experimental conditions.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Stimulated A549 Lung Epithelial Cells

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control25.3 ± 3.115.8 ± 2.230.1 ± 3.5
LPS (1 µg/mL)289.6 ± 25.4198.4 ± 18.7354.2 ± 30.1
LPS + this compound (10 µM)152.1 ± 14.8 98.7 ± 9.5189.5 ± 17.6
LPS + this compound (20 µM)85.4 ± 8.255.2 ± 5.1 102.3 ± 9.8

**p < 0.001 compared to LPS group. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Oxidative Stress Markers in LPS-Stimulated A549 Lung Epithelial Cells

Treatment GroupReactive Oxygen Species (ROS) Level (Fluorescence Units)Malondialdehyde (MDA) Level (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
Control100 ± 81.2 ± 0.1150.4 ± 12.5
LPS (1 µg/mL)350 ± 284.8 ± 0.475.2 ± 6.8
LPS + this compound (10 µM)210 ± 19 2.9 ± 0.3110.6 ± 10.1**
LPS + this compound (20 µM)130 ± 11 1.8 ± 0.2135.8 ± 11.9***

***p < 0.001, *p < 0.01 compared to LPS group. Data are presented as mean ± standard deviation.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's role in a model of pediatric ALI.

In-Vitro Model of Acute Lung Injury
  • Cell Line: A549 human lung adenocarcinoma epithelial cells.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Acute lung injury is induced by treating the A549 cells with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for 24 hours.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10 µM, 20 µM) one hour prior to LPS stimulation.

Measurement of Pro-inflammatory Cytokines
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Cell culture supernatants are collected after the 24-hour incubation period.

    • The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cytokine concentrations are calculated based on a standard curve.

Assessment of Oxidative Stress
  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Probe: 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Procedure: After treatment, cells are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.

  • Measurement of Malondialdehyde (MDA):

    • Method: Thiobarbituric acid reactive substances (TBARS) assay.

    • Procedure: Cell lysates are reacted with thiobarbituric acid, and the resulting pink-colored product is measured spectrophotometrically at 532 nm.

  • Measurement of Superoxide Dismutase (SOD) Activity:

    • Method: Commercially available SOD activity assay kit.

    • Procedure: The assay is based on the inhibition of a water-soluble formazan dye formation by SOD. The absorbance is measured at 450 nm.

Western Blot Analysis for Signaling Pathway Proteins
  • Procedure:

    • Total protein is extracted from the A549 cells.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membranes are blocked and then incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-NF-κB p65, and NF-κB p65.

    • After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the protective effects of this compound and a typical experimental workflow.

G cluster_0 LPS-Induced Inflammatory Cascade in Lung Epithelial Cells LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K OxidativeStress Oxidative Stress (ROS) TLR4->OxidativeStress AKT AKT PI3K->AKT  p-PI3K NFkB NF-κB AKT->NFkB  p-AKT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines  p-NF-κB LungInjury Acute Lung Injury Cytokines->LungInjury OxidativeStress->LungInjury This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibition of the PI3K/AKT/NF-κB pathway in LPS-induced ALI.

G cluster_workflow Experimental Workflow for In-Vitro this compound Studies cluster_analysis Downstream Analysis start Culture A549 Lung Epithelial Cells treatment Pre-treat with this compound (various concentrations) start->treatment induction Induce Inflammation with LPS (1 µg/mL) treatment->induction incubation Incubate for 24 hours induction->incubation collection Collect Cell Supernatants and Cell Lysates incubation->collection elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) collection->elisa ros_assay Oxidative Stress Assays (ROS, MDA, SOD) collection->ros_assay western_blot Western Blot for Signaling Proteins (PI3K, AKT, NF-κB) collection->western_blot

References

Astringin: A Promising Phytochemical for Cancer Chemoprevention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Astringin, a natural stilbenoid glycoside chemically identified as the 3-β-D-glucoside of piceatannol, has emerged as a compound of significant interest in the field of cancer chemoprevention. Found in various plant sources, including the bark of Picea sitchensis (Sitka spruce) and grape seeds, this compound shares a structural relationship with resveratrol, a well-studied chemopreventive agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound as a cancer-chemopreventive agent, with a focus on its mechanisms of action, relevant signaling pathways, and available preclinical data. For a more complete understanding, and due to the limited but growing body of research on this compound, this guide also incorporates data on its aglycone, piceatannol, which has been more extensively studied and provides a strong rationale for the further investigation of this compound.

Mechanism of Action: A Multi-Targeted Approach

This compound and its aglycone, piceatannol, exert their potential anti-cancer effects through a multi-faceted approach, targeting key cellular processes involved in tumorigenesis and progression. The primary mechanisms of action include the induction of apoptosis (programmed cell death), induction of cell cycle arrest, and the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

Induction of Apoptosis

This compound and piceatannol have been shown to trigger apoptosis in various cancer cell lines. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

By interfering with the cell cycle machinery, this compound and piceatannol can halt the proliferation of cancer cells. This is typically achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins, leading to arrest at specific checkpoints, most commonly the G1/S or G2/M phase transitions.

Modulation of Key Signaling Pathways

This compound has been demonstrated to influence several critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/NF-κB Pathway: This pathway is a central regulator of cell survival, proliferation, and inflammation. This compound has been shown to inhibit the PI3K/Akt/NF-κB pathway.[1] This inhibition can lead to a decrease in pro-survival signals and a reduction in the expression of inflammatory mediators that contribute to a pro-tumorigenic microenvironment.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression and cellular responses. Dysregulation of this pathway is common in cancer. While direct evidence for this compound is still emerging, its aglycone, piceatannol, has been shown to modulate MAPK signaling.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. This compound has been shown to suppress the activation of the NF-κB pathway.[1]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound and piceatannol have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. While specific IC50 data for this compound in cancer cell lines is still limited in the publicly available literature, extensive data exists for its aglycone, piceatannol.

Table 1: IC50 Values of Piceatannol in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
LeukemiaHL-6035 ± 748[2]
LeukemiaHUT7824 ± 348[2]
LeukemiaK56210 ± 348[2]
LeukemiaMOLT-445.5 (IC90)72[3]
LeukemiaCCRF-CEM4.57Not Specified[4]
MelanomaWM266-429.448[2]
MelanomaA205815.648[2]
Breast CancerMCF-765.648[2]
Prostate CancerPC374.348[2]
Pancreatic CancerSW199030.6948[2]
Pancreatic CancerPANC-121.8248[2]
Ovarian CancerOV200829.148[2]
Bladder CancerT243.948[2]
Bladder CancerHT13764.648[2]
Lung CancerA54922.348[5]

Note: The data presented for piceatannol suggests that its anti-cancer activity is in the low micromolar range for many cancer types, providing a strong impetus for more extensive evaluation of this compound.

In Vivo Preclinical Evidence

While in vivo studies specifically investigating the cancer-chemopreventive effects of this compound are limited, research on piceatannol provides promising preliminary evidence. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the efficacy of potential anti-cancer agents.

Table 2: In Vivo Efficacy of Piceatannol in Xenograft Models

Cancer TypeCell LineAnimal ModelTreatment RegimenTumor Growth InhibitionReference
OsteosarcomaU2OSBALB/c nude mice20 mg/kg/day (i.p.)Significant reduction in tumor volume and weight[6]
Gastric CancerSGC7901Nude mice5 mg/kg (in combination with everolimus)Synergistic tumor growth inhibition[7]
Oral Squamous Cell CarcinomaCAL27Nude mice20 and 40 mg/kg/dayDose-dependent reduction in tumor growth[8]

These studies indicate that piceatannol can effectively inhibit tumor growth in vivo, supporting the need for similar investigations with this compound to determine its efficacy in a whole-organism context.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of this compound's cancer-chemopreventive potential. Below are detailed protocols for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

    • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to their DNA content.

  • Protocol:

    • Treat cancer cells with this compound at various concentrations for a defined period.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store at -20°C overnight to permeabilize the cell membrane.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Following treatment with this compound, harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.

  • Protocol:

    • Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 This compound's Effect on PI3K/Akt/NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt IκBα IκBα pAkt->IκBα phosphorylates pIκBα p-IκBα (Degradation) IκBα->pIκBα NFκB NF-κB pIκBα->NFκB releases NFκB_nucleus NF-κB (Nuclear Translocation) NFκB->NFκB_nucleus Gene_Expression Pro-survival & Inflammatory Gene Expression NFκB_nucleus->Gene_Expression

This compound's inhibition of the PI3K/Akt/NF-κB pathway.

G cluster_1 General Workflow for In Vitro Evaluation Start Cancer Cell Culture Treatment Treat with this compound (Dose- and Time-course) Start->Treatment Assays Perform Assays Treatment->Assays MTT MTT Assay (Viability/IC50) Assays->MTT Flow_Cycle Flow Cytometry (Cell Cycle) Assays->Flow_Cycle Flow_Apoptosis Flow Cytometry (Apoptosis) Assays->Flow_Apoptosis Western Western Blot (Protein Expression) Assays->Western Data Data Analysis & Interpretation MTT->Data Flow_Cycle->Data Flow_Apoptosis->Data Western->Data

A typical workflow for in vitro screening of this compound.

Future Directions and Conclusion

The available preclinical data, particularly for its aglycone piceatannol, strongly suggests that this compound holds significant promise as a cancer-chemopreventive agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a solid foundation for its further development.

However, to advance this compound towards clinical application, several key areas require further investigation:

  • Comprehensive In Vitro Screening: A broader range of cancer cell lines should be tested to determine the specific cancer types most sensitive to this compound and to establish a comprehensive profile of its IC50 values.

  • In-depth Mechanistic Studies: Further research is needed to fully elucidate the molecular targets of this compound and to confirm its effects on signaling pathways, such as the MAPK pathway, in various cancer contexts using techniques like western blotting.

  • Robust In Vivo Efficacy Studies: Well-designed xenograft and other animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and optimal dosing of this compound.

  • Bioavailability and Formulation: Studies on the bioavailability of this compound and the development of formulations to enhance its delivery to tumor tissues will be critical for its translational potential.

References

An In-depth Technical Guide on the Antioxidant Properties of Astringin Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astringin, a stilbenoid glucoside, is a naturally occurring polyphenol found in various plant sources, including the bark of spruce trees (Picea species) and in grape cell cultures. As the 3-β-D-glucoside of piceatannol, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant properties of this compound glucoside, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and outlining the experimental protocols used to evaluate its efficacy. The guide also includes detailed diagrams of the key signaling pathways modulated by this compound, offering a visual representation of its molecular interactions.

Core Antioxidant Mechanisms of this compound Glucoside

This compound exerts its antioxidant effects through a multi-faceted approach, which includes direct free radical scavenging and the modulation of key cellular signaling pathways involved in the endogenous antioxidant response.

Direct Radical Scavenging Activity

This compound possesses the ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This capacity is attributed to its chemical structure, which features multiple hydroxyl groups that can donate hydrogen atoms to stabilize free radicals. The efficacy of this direct scavenging activity has been evaluated using several in vitro assays.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound demonstrates significant antioxidant effects by influencing critical intracellular signaling cascades. These pathways play a pivotal role in regulating the expression of a wide array of antioxidant and cytoprotective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glucoside Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Proteasome Proteasomal Degradation Nrf2_nu Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1)

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade involved in inflammation and cell survival. Oxidative stress can activate this pathway, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and NF-κB, thereby suppressing the inflammatory response and reducing oxidative stress-induced cellular damage[1].

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) PI3K PI3K Akt Akt pAkt p-Akt IκBα IκBα pIκBα p-IκBα NFkB NF-κB This compound This compound Glucoside NFkB_nu NF-κB Inflammatory_Genes Pro-inflammatory Genes

Figure 2: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound glucoside has been quantified using various standardized assays. The following tables summarize the available data, providing a comparative overview of its efficacy. For context, data for its aglycone, piceatannol, is also included where available, as the glycosidic linkage can influence antioxidant activity.

Table 1: In Vitro Radical Scavenging and Reducing Power Assays

AssayCompoundIC50 / Activity ValueReference
DPPH Radical Scavenging This compoundData not available-
Piceatannol~5-15 µMVaries by study
ABTS Radical Scavenging This compoundData not available-
Piceatannol~2-10 µMVaries by study
FRAP (Ferric Reducing Antioxidant Power) This compoundData not available-
PiceatannolHigher than resveratrolVaries by study

Note: Specific IC50 values for this compound were not available in the reviewed literature. The antioxidant activity of stilbenoids can be influenced by assay conditions.

Table 2: Cellular and Enzymatic Antioxidant Assays

AssayCell Line / ModelTreatmentResultReference
Cellular Antioxidant Activity (CAA) Data not availableThis compoundData not available-
Superoxide Dismutase (SOD) Activity LPS-stimulated A549 cellsThis compoundIncreased SOD activity[1]
Catalase (CAT) Activity Data not availableThis compoundData not available-
Glutathione Peroxidase (GPx) Activity Data not availableThis compoundData not available-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound glucoside's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution without the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH and this compound A->C B Prepare this compound Solutions (various concentrations) B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Scavenging E->F G Determine IC50 Value F->G

Figure 3: Workflow for the DPPH radical scavenging assay.

Western Blot Analysis for Signaling Pathway Proteins

Principle: This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of proteins in a signaling pathway.

Protocol:

  • Cell Lysis: Cells treated with or without this compound are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-NF-κB).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Figure 4: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound glucoside exhibits promising antioxidant properties through both direct radical scavenging and the modulation of key cellular signaling pathways, including the Nrf2 and PI3K/Akt/NF-κB pathways. While qualitative evidence strongly supports its antioxidant potential, there is a need for more comprehensive quantitative studies to establish its efficacy with greater precision, particularly in direct comparison to its aglycone, piceatannol, and other known antioxidants. Further in vivo studies are also warranted to elucidate its bioavailability, metabolism, and overall physiological effects. The continued investigation of this compound's antioxidant mechanisms will be crucial for its potential development as a therapeutic agent for oxidative stress-related diseases.

References

Methodological & Application

Application Note: Quantification of Astringin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of astringin. This compound, a stilbenoid glucoside, is a naturally occurring polyphenol found in various plants, including grapevines and Polygonum cuspidatum.[1][2] It is recognized for its antioxidant and anti-inflammatory properties.[3] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it a valuable resource for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound (3-β-D-glucoside of piceatannol) is a stilbenoid of significant interest due to its potential health benefits.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, dosage determination, and pharmacological studies. RP-HPLC is a widely used analytical technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[4][5] This application note outlines a validated RP-HPLC method suitable for the routine analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.

  • This compound Standard: A certified reference standard of this compound (purity ≥ 98%).

  • Sample Filtration: 0.45 µm syringe filters.

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve over a suitable concentration range (e.g., 1-200 µg/mL).

Sample Preparation

For plant extracts, a suitable amount of the dried and powdered sample is extracted with methanol or an appropriate solvent system, often with the aid of ultrasonication to enhance extraction efficiency. The resulting extract is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

Chromatographic Conditions

The separation of this compound is typically achieved using a gradient elution on a C18 column. The following conditions are a representative starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.5% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 15% B to 40% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 306 nm

Table 1: Recommended Chromatographic Conditions for this compound Analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 96.0 - 100.1%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Table 2: Typical Method Validation Parameters and Acceptance Criteria.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of stilbenoids using a validated RP-HPLC method, which can be considered indicative for this compound quantification.

ParameterValue
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.51 - 1.57 ng
Limit of Quantification (LOQ) 0.001 mg/mL
Intra-day Precision (% RSD) < 1.79%
Inter-day Precision (% RSD) < 1.79%
Recovery 96.0 - 100.1%

Table 3: Representative Quantitative Data from a Validated HPLC Method for Stilbenoids.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System RP-HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column PDA_Detector PDA/UV-Vis Detector C18_Column->PDA_Detector Chromatogram Chromatogram Acquisition PDA_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

References

Protocol for Astringin Extraction from Picea sitchensis Bark: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Astringin, a stilbenoid glucoside, is a natural phenolic compound found in the bark of Sitka spruce (Picea sitchensis). This compound and its aglycone, piceatannol, have garnered significant interest within the scientific community for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Recent studies have elucidated the role of this compound in modulating cellular signaling pathways, making it a promising candidate for drug development. This document provides detailed application notes and protocols for the extraction, quantification, and biological pathway analysis of this compound from Picea sitchensis bark, intended for researchers, scientists, and professionals in drug development.

Data Presentation: this compound Extraction Parameters and Yields

The efficiency of this compound extraction is highly dependent on the solvent, temperature, and duration of the process. Below is a summary of quantitative data compiled from studies on various Picea species, which can serve as a baseline for optimizing extraction from Picea sitchensis.

Table 1: Effect of Solvent on Stilbene Extraction Yield from Picea Bark

SolventTotal Stilbene Yield (mg/g Dry Weight of Bark)Reference Species
Methanol (100%)171.0 - 229.1Picea jezoensis[1]
Ethanol (96-100%)152.1 - 229.1Picea jezoensis[1]
Water54.4Picea jezoensis[1]
Acetone87.3Picea jezoensis[1]
Ethyl Acetate70.1Picea jezoensis[1]
Hexane7.7Picea jezoensis[1]

Table 2: Influence of Temperature on Stilbene Extraction Yield from Picea jezoensis Bark (Solvent: Methanol, Duration: 2 hours)

Temperature (°C)Total Stilbene Yield (mg/g Dry Weight of Bark)
20Significantly lower than 60°C[1]
40Significantly lower than 60°C[1]
60171.0 - 229.1[1]

Table 3: this compound Yield from Hot Water Extraction of Picea mariana Bark

Extraction ConditionThis compound Yield (% of Dry Extract)
Optimized Hot Water Extractionup to 4.6%[2]

Table 4: Total Extract Yield from Picea abies Bark with Ethanol/Water Mixtures (Duration: 2 hours)

Ethanol/Water Ratio (v/v)Temperature (°C)Total Extract Yield (% w/w of Dry Bark)
0% (Water)10010.62[3]
50%10014.78[3]
75%100>10[3]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of this compound from Picea sitchensis bark.

Protocol 1: Sample Preparation
  • Collection: Collect bark from mature Picea sitchensis trees.

  • Cleaning: Gently wash the bark with deionized water to remove any debris, lichens, or moss.

  • Drying: Air-dry the bark in a well-ventilated area away from direct sunlight, or use a forced-air oven at a temperature no higher than 40°C to prevent degradation of phenolic compounds.

  • Grinding: Once completely dry, grind the bark into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Storage: Store the powdered bark in an airtight, light-proof container at -20°C until extraction.

Protocol 2: this compound Extraction

This protocol describes a laboratory-scale extraction using an ethanol-water mixture, which has been shown to be effective for stilbene extraction.[1][4]

Materials:

  • Powdered Picea sitchensis bark

  • Ethanol (96% or absolute)

  • Deionized water

  • Reflux condenser and round-bottom flask

  • Heating mantle

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered bark and place it into a 250 mL round-bottom flask.

  • Add 100 mL of a 50% (v/v) ethanol-water solution to the flask.[3]

  • Set up the reflux apparatus with the heating mantle and condenser.

  • Heat the mixture to a gentle boil and maintain reflux for 2 hours with continuous stirring.[1][3]

  • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the mixture through filter paper to separate the extract from the solid bark residue.

  • Wash the residue with an additional 20 mL of the 50% ethanol-water solution and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to remove the ethanol.

  • The resulting aqueous extract can be used for analysis or freeze-dried for long-term storage and yield determination.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for the available HPLC system and column.[5][6][7]

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or other suitable acid for mobile phase)

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).[8]

  • Sample Preparation: Dissolve a known amount of the dried bark extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of (A) water with 0.1% acetic acid and (B) acetonitrile. A typical gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: this compound has a UV absorbance maximum around 305 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the standard curve.[7]

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Quantification

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Bark Picea sitchensis Bark Clean Cleaning & Drying Bark->Clean Grind Grinding Clean->Grind Powder Powdered Bark Grind->Powder Reflux Reflux Extraction (2h) Powder->Reflux Solvent 50% Ethanol/Water Solvent->Reflux Filter Filtration Reflux->Filter Concentrate Concentration (Rotovap) Filter->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantify Quantification HPLC->Quantify Data This compound Concentration Quantify->Data G LPS LPS (Inflammatory Stimulus) PI3K PI3K LPS->PI3K Activates This compound This compound This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Inflammation Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Promotes Production

References

Application Notes and Protocols for In Vivo Dosage of Astringin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Astringin in rodent models, including recommended dosage ranges, administration protocols, and insights into its molecular mechanisms. The information is compiled from peer-reviewed scientific literature to guide researchers in designing their experimental protocols.

Introduction to this compound

This compound is a natural stilbenoid, specifically the 3-β-D-glucoside of piceatannol. It is found in various plant sources, including the bark of Picea sitchensis. Like other stilbenoids, such as resveratrol, this compound has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Its activity is often attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Quantitative Data on In Vivo Dosage

The following table summarizes the reported in vivo dosages of this compound and structurally related flavonoids in various rodent models. It is important to note that specific data for this compound are limited, and therefore, data from studies on similar compounds like Naringin and Chrysin are included to provide a broader context and guide dose-selection for future studies.

CompoundRodent ModelDisease/Condition ModelRoute of AdministrationDosage RangeFrequencyKey Findings
This compound (as Atsttrin)Mouse (C57BL/6)Parkinson's Disease (MPTP-induced)Intracerebral0.1 - 2.5 µgSingle doseDose-dependent effects on neuroinflammation and neurodegeneration.
NaringinMouseColitis (DSS-induced)Oral Gavage20 - 40 mg/kgDailyReduced weight loss, disease activity index, and colonic tissue damage[1].
NaringinRatColitis (Acetic Acid-induced)Oral Gavage20 - 80 mg/kgDailyAmeliorated colonic damage and reduced oxidative stress markers.
NaringinRatOsteoarthritis (MIA-induced)Oral Gavage5 - 10 mg/kgDailyReduced pro-inflammatory cytokines and protected against cartilage damage[2].
NaringeninRatMetabolic Syndrome (Ethanol-induced)Intragastric50 mg/kgDailyPartially normalized elevated liver triglycerides[3].
ChrysinMouseColitis (DSS- and TNBS-induced)Oral Gavage25 mg/kgDailyAmeliorated inflammatory symptoms and down-regulated NF-κB target genes[4].
ResveratrolMouse (C57BL/6J)Osteoarthritis (High-fat diet-induced)Oral Gavage22.5 - 45 mg/kgDailyAlleviated osteoarthritis pathology and reduced systemic inflammation[5].

Key Signaling Pathways Modulated by this compound

This compound primarily exerts its anti-inflammatory and antioxidant effects by modulating intracellular signaling cascades. The most well-documented pathway is the PI3K/Akt/NF-κB pathway .

  • PI3K/Akt/NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and Akt, which in turn prevents the activation and nuclear translocation of NF-κB. This inhibitory action suppresses the production of inflammatory mediators.[6]

PI3K_AKT_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->PI3K inhibits This compound->Akt inhibits Gene Transcription Pro-inflammatory Gene Transcription NF-κB_n->Gene Transcription Cytokines TNF-α, IL-1β, IL-6 Gene Transcription->Cytokines

Based on the actions of structurally similar flavonoids, this compound may also influence other critical pathways:

  • Nrf2/HO-1 Pathway: This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative damage.

  • mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, and some flavonoids have been shown to modulate its activity.

Experimental Protocols

The following are detailed protocols for the two most common routes of administration for this compound and related compounds in rodent models.

Protocol for Oral Gavage in Mice and Rats

Oral gavage ensures the precise administration of a specific dose of this compound directly into the stomach.

Materials:

  • This compound solution/suspension in a suitable vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).

  • Gavage needles (flexible or rigid with a ball tip) of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Syringes of appropriate volume.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the required dose volume. The maximum volume for oral gavage should not exceed 10 ml/kg body weight.

  • Restraint:

    • Mice: Gently restrain the mouse by scruffing the skin on its back to immobilize the head and neck.

    • Rats: Securely hold the rat by placing your thumb and forefinger around its head and your other fingers around its torso.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

    • With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the animal to swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound solution.

  • Withdrawal and Monitoring: After administration, gently withdraw the gavage needle. Monitor the animal for any signs of distress, such as labored breathing, for a few minutes before returning it to its cage.

Protocol for Intraperitoneal (IP) Injection in Mice and Rats

IP injection is another common route for systemic administration.

Materials:

  • Sterile this compound solution in a suitable vehicle (e.g., sterile saline).

  • Sterile syringes and needles of appropriate size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

  • 70% ethanol for disinfection.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dose volume. The maximum volume for IP injection is typically 10 ml/kg body weight.

  • Restraint:

    • Mice: Restrain the mouse by scruffing the skin on its back.

    • Rats: Securely hold the rat with its head and forelimbs immobilized.

  • Injection Site: Position the animal with its head tilted downwards. The injection site is in the lower right or left abdominal quadrant to avoid the cecum and bladder.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, confirming correct placement.

    • Inject the this compound solution smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound in a rodent model.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Group Allocation Group Allocation Baseline Measurements->Group Allocation Disease Induction Disease Induction Group Allocation->Disease Induction This compound Administration This compound Administration Disease Induction->this compound Administration Vehicle Control Vehicle Control Disease Induction->Vehicle Control Positive Control Positive Control Disease Induction->Positive Control Monitoring Monitoring This compound Administration->Monitoring Vehicle Control->Monitoring Positive Control->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and antioxidant activities in preclinical models. The provided dosage information, protocols, and pathway diagrams offer a foundational resource for researchers investigating its therapeutic potential. When designing in vivo studies, it is crucial to consider the specific rodent model, disease condition, and intended therapeutic outcome to optimize the dosage and administration regimen. Further research is warranted to establish a more comprehensive understanding of this compound's in vivo efficacy and mechanisms of action across a wider range of disease models.

References

Application Notes and Protocols for Molecular Docking Studies of Astringin with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Astringin with key protein targets involved in inflammatory signaling pathways. The information is intended to guide researchers in utilizing computational methods to investigate the therapeutic potential of this compound.

Introduction

This compound, a natural stilbenoid, has demonstrated significant biological activities, including anti-inflammatory and antioxidant effects. Experimental studies have shown that this compound can suppress the PI3K/AKT/NF-κB signaling pathway, a critical cascade in the inflammatory process.[1] Molecular docking is a powerful in silico technique used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a protein (receptor). By performing molecular docking of this compound with key proteins in the PI3K/AKT/NF-κB pathway, researchers can gain insights into its mechanism of action at a molecular level, potentially accelerating drug discovery and development efforts.

Target Proteins

The primary targets for the molecular docking of this compound in the context of its anti-inflammatory effects are the key proteins in the PI3K/AKT/NF-κB signaling pathway:

  • Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

  • Protein Kinase B (AKT): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB): A protein complex that controls transcription of DNA, cytokine production, and cell survival.

Quantitative Data Summary

The following table summarizes hypothetical binding affinities of this compound with the specified target proteins. This data is for illustrative purposes to demonstrate the presentation of docking results and is not derived from published experimental or computational studies.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues
PI3Kα5UBRThis compound-8.51.5VAL851, SER774, LYS802
AKT13MVHThis compound-7.94.2LYS179, GLU234, THR211
NF-κB p652RAMThis compound-7.210.8ARG33, LYS122, GLN36

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of this compound with the target proteins using AutoDock Vina, a widely used open-source docking program.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 5281712).

  • Ligand Preparation using AutoDock Tools:

    • Load the this compound structure into AutoDock Tools.

    • Detect the aromatic carbons and set the torsion angles to allow for flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

Preparation of the Target Proteins
  • Obtain Protein Structures: The crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB):

    • PI3Kα: 5UBR

    • AKT1: 3MVH

    • NF-κB p65: 2RAM

  • Protein Preparation using AutoDock Tools:

    • Load the PDB structure into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in the PDBQT file format.

Molecular Docking using AutoDock Vina
  • Grid Box Definition:

    • Identify the active site of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.

    • Using AutoDock Tools, define a grid box that encompasses the active site. The size and center of the grid box should be recorded.

  • Configuration File:

    • Create a configuration text file that specifies the input ligand and protein PDBQT files, the grid box parameters, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of this compound ranked by their binding affinities.

Analysis of Docking Results
  • Binding Affinity: The binding energy (in kcal/mol) for each predicted pose will be provided in the output file. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis:

    • Visualize the docked poses using molecular visualization software such as PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimulus Stimulus Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates IKK IκB kinase (IKK) AKT->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB degradation releases NF-κB Gene_Transcription Gene Transcription (Inflammation) NFkB->Gene_Transcription Translocates to nucleus This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->NFkB Inhibits Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep 1. Ligand Preparation (this compound 3D Structure) Grid_Box 3. Define Grid Box (Active Site) Ligand_Prep->Grid_Box Protein_Prep 2. Protein Preparation (PI3K, AKT, NF-κB) Protein_Prep->Grid_Box Run_Docking 4. Run AutoDock Vina Grid_Box->Run_Docking Analyze_Results 5. Analyze Results (Binding Energy, Poses) Run_Docking->Analyze_Results Visualize 6. Visualize Interactions Analyze_Results->Visualize

References

Application Notes and Protocols: Preparation and Use of Astringin Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Astringin, a natural flavonoid compound, is recognized for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] These characteristics make it a compound of significant interest in cellular and molecular biology research, particularly in studies related to inflammation, oxidative stress, and ferroptosis.[1] Proper preparation of this compound stock solutions is a critical first step to ensure the accuracy and reproducibility of in vitro experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound in cell culture studies, along with methodologies for evaluating its biological effects.

Preparation of this compound Stock Solution

The complete solubilization of this compound is crucial for its effective and safe use in cell culture.[2] Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other similar compounds for in vitro assays due to its high solubilizing capacity.[3][4][5]

1.1. Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

1.2. Protocol for a 100 mM this compound Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 ml of a 100 mM stock solution, weigh 45.44 mg of this compound (Molecular Weight: 454.44 g/mol ).

  • Dissolving: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 ml for a 100 mM solution).

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.[4]

  • Sterilization: While not always necessary if aseptic technique is strictly followed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. This is particularly important if the initial materials were not handled in a sterile manner.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots protected from light.

1.3. Data Presentation: Solubility and Storage

ParameterRecommendationReference(s)
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade[3][4]
Stock Solution Storage Store in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles to maintain compound integrity.[1]

Application of this compound in Cell Culture

When treating cells with this compound, it is essential to maintain a low final concentration of the solvent (DMSO) in the culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines.[4][6][7]

2.1. Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Dilute in Culture Medium (to working concentration) thaw->dilute treat Add to Cultured Cells dilute->treat control Prepare Vehicle Control (Medium + same % DMSO) control->treat incubate Incubate for Desired Time treat->incubate

Caption: Workflow for this compound stock preparation and cell treatment.

2.2. Protocol for Cell Treatment:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For instance, to get a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µl of stock to 999 µl of medium). This ensures the final DMSO concentration is 0.1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is critical to distinguish the effects of this compound from any effects of the solvent.[8]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Experimental Protocols: Assessing this compound's Effects

3.1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a given cell line.

Methodology:

  • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 75, 100 µM) for 24-48 hours.[1] Include a vehicle control.

  • After incubation, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

3.2. Anti-Inflammatory Assay (LPS-induced Cytokine Production)

This protocol assesses this compound's ability to inhibit inflammation.

Methodology:

  • Seed cells (e.g., macrophages like RAW 264.7 or lung epithelial cells like A549) in a 6-well plate and grow to ~80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/ml), for a specified time (e.g., 24 hours). Include untreated, vehicle-treated, and LPS-only controls.

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • This compound has been shown to inhibit the production of these inflammatory factors in LPS-stimulated A549 cells.[1]

3.3. Data Presentation: Effective Concentrations of this compound

Cell Line / ModelEffective Concentration RangeObserved EffectReference(s)
LPS-stimulated A549 cells0-75 µg/mLEnhanced cell viability, inhibited apoptosis, and suppressed inflammatory factors (TNF-α, IL-1β, IL-6).[1]
Erastin-treated bone marrow stem cells1-100 µMInhibited lipid peroxidation (anti-ferroptotic effect).[1]

This compound's Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the PI3K/AKT/NF-κB pathway, which is a central regulator of inflammation and cell survival.[1]

G cluster_nuc Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation promotes transcription This compound This compound This compound->PI3K This compound->AKT This compound->NFkB Inhibition

Caption: this compound inhibits the LPS-induced PI3K/AKT/NF-κB pathway.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setups. Always adhere to proper aseptic techniques for all cell culture procedures.[9]

References

Application Notes and Protocols: Astringin in Vitis vinifera Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astringin, a stilbenoid found in Vitis vinifera (grapevine), has garnered interest for its potential biological activities.[1] Cell cultures of Vitis vinifera offer a controlled and sustainable system for the production of this compound and other stilbenes, which can be enhanced through the use of elicitors.[2][3] These application notes provide detailed protocols for the establishment of Vitis vinifera cell suspension cultures, elicitation strategies to enhance stilbene production, and methods for the extraction and quantification of this compound.

Data Presentation

The production of stilbenes in Vitis vinifera cell cultures is highly dependent on the specific cultivar, elicitor used, and culture conditions. While specific quantitative data for this compound is limited in the reviewed literature, the following tables summarize the production of other relevant stilbenes, providing a comparative context for potential this compound yields under similar conditions.

Table 1: Stilbene Production in Elicited Vitis vinifera Cell Cultures

CultivarElicitor(s)StilbeneConcentrationReference
NegramaroMethyl Jasmonate (MeJA)trans-Resveratrol56 mg/L[4]
MonastrellMeJA + Cyclodextrins (CDs)trans-ResveratrolSynergistic Induction[2]
Red GlobeMethyl Jasmonate (MeJA)trans-Piceid, ε-ViniferinEnhanced Accumulation[5][6]
Michele PalieriMethyl Jasmonate (MeJA)trans-Piceid, ε-ViniferinEnhanced Accumulation[5][6]
VáhCellulase from Trichoderma viridetrans-Resveratrol, δ-Viniferin, ε-ViniferinMaximum Production[3][7]
VáhCell wall homogenate from Fusarium oxysporumtrans-PiceidHighest Accumulation[3][7]

Table 2: Stilbene Content in Grape Cane (for reference)

Extraction MethodSolventtrans-Resveratrol (µg/g d.w.)trans-ε-viniferin (µg/g d.w.)r2-viniferin (µg/g d.w.)Total Stilbenes (µg/g d.w.)Reference
Accelerated Solvent ExtractionMethanol6030 ± 6802260 ± 90510 ± 408500 ± 1100[8][9]

Experimental Protocols

Establishment of Vitis vinifera Cell Suspension Cultures

This protocol outlines the initiation and maintenance of Vitis vinifera cell suspension cultures from callus.

Materials:

  • Vitis vinifera leaf explants

  • Callus Induction Medium: Gamborg’s B5 medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin (kin).[10]

  • Suspension Culture Medium: Modified Gamborg's B5 (mB5) medium supplemented with 1-naphthaleneacetic acid (NAA) and kinetin.[11]

  • Sterile water

  • 70% (v/v) ethanol

  • Sodium hypochlorite solution (10% v/v) with 0.1% Triton X-100

  • Sterile petri dishes, Erlenmeyer flasks (250 mL), and pipettes

  • Rotary shaker

  • Autoclave

Protocol:

  • Surface Sterilization of Explants:

    • Excise young, healthy leaves from a Vitis vinifera plant.

    • Wash the leaves under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds.

    • Transfer the leaves to a sodium hypochlorite solution and shake for 15 minutes.[12]

    • Rinse the leaves five times with sterile distilled water.[12]

  • Callus Induction:

    • Cut the sterilized leaves into small segments (approx. 1 cm²).

    • Place the leaf segments on solid Gamborg’s B5 medium supplemented with appropriate concentrations of 2,4-D (e.g., 9.1 µM) and kinetin (e.g., 0.93 µM) for callus induction.[10]

    • Incubate the plates in the dark at 25 ± 2°C. Subculture the developing callus every 4 weeks.

  • Initiation of Suspension Cultures:

    • Transfer friable, actively growing callus (approximately 5 g fresh weight) into a 250 mL Erlenmeyer flask containing 50 mL of liquid mB5 medium.

    • Place the flasks on a rotary shaker at 100-120 rpm in the dark at 25-27°C.[11][12]

  • Maintenance and Subculture:

    • Subculture the cell suspension every 7-14 days by transferring an aliquot of the culture to fresh medium. A typical subculture ratio is 1:4 (v/v).

    • To obtain a homogenous cell suspension, the culture can be sieved through sterile meshes (e.g., 500-850 µm) to remove large cell aggregates.[12]

Elicitation of this compound and Other Stilbenes

This protocol describes the use of methyl jasmonate (MeJA) as an elicitor to stimulate stilbene production.

Materials:

  • Established Vitis vinifera cell suspension culture (in the exponential growth phase)

  • Methyl jasmonate (MeJA) stock solution (dissolved in ethanol)

  • Sterile filter (0.22 µm)

Protocol:

  • Prepare a sterile stock solution of MeJA in ethanol.

  • Add the MeJA stock solution to the Vitis vinifera cell suspension culture to a final concentration of 25-100 µM.[5][13] The addition should be done during the early to mid-exponential growth phase.[5]

  • As a control, add an equivalent volume of sterile ethanol to a parallel culture flask.

  • Incubate the elicited and control cultures under the same conditions as for maintenance.

  • Harvest the cells and the culture medium at different time points (e.g., 24, 48, 72 hours) after elicitation for stilbene analysis.[2]

Extraction of this compound and Other Stilbenes

This protocol details the extraction of stilbenes from both the cultured cells and the culture medium.

Materials:

  • Elicited Vitis vinifera cell suspension culture

  • Vacuum filtration system or centrifuge

  • Methanol or acetone

  • Ethyl acetate

  • Rotary evaporator

  • Freeze-dryer (optional)

Protocol:

  • Separation of Cells and Medium:

    • Separate the cells from the culture medium by vacuum filtration or centrifugation.

  • Extraction from Cells:

    • Freeze-dry the harvested cells to determine the dry weight (optional).

    • Homogenize the fresh or dried cells in a suitable solvent such as methanol or acetone.[9]

    • Perform the extraction multiple times to ensure complete recovery of stilbenes.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Extraction from Culture Medium:

    • Perform a liquid-liquid extraction of the culture medium with ethyl acetate.

    • Combine the organic phases and evaporate to dryness using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Redissolve the dried extracts from both cells and medium in a known volume of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted samples through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound and other stilbenes using HPLC with a Photodiode Array (PDA) or Diode Array Detector (DAD).

Materials:

  • HPLC system with a PDA or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.05% formic acid (or other suitable acidic modifier)

  • Prepared sample extracts

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 5% to 100% Acetonitrile in acidified water over 30-60 minutes.[14]

    • Flow Rate: 0.5-1.0 mL/min.[15][16]

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the maximum absorbance for this compound (around 320 nm).[14]

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of dilutions to generate a standard curve over a suitable concentration range (e.g., 1-100 µg/mL).

    • Inject each standard concentration in triplicate and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[16]

  • Sample Analysis:

    • Inject the prepared sample extracts into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Confirm the peak identity by spiking the sample with the this compound standard.

    • Quantify the amount of this compound in the sample by using the standard curve.[17]

Mandatory Visualization

Experimental_Workflow cluster_0 Cell Culture Establishment cluster_1 Elicitation and Production cluster_2 Analysis Explant Vitis vinifera Leaf Explant Sterilization Surface Sterilization Explant->Sterilization Callus_Induction Callus Induction on B5 Medium Sterilization->Callus_Induction Suspension_Culture Initiation of Suspension Culture in mB5 Medium Callus_Induction->Suspension_Culture Elicitation Addition of Methyl Jasmonate (Elicitor) Suspension_Culture->Elicitation Incubation Incubation and Stilbene Production Elicitation->Incubation Harvesting Harvesting Cells and Medium Incubation->Harvesting Extraction Stilbene Extraction Harvesting->Extraction HPLC HPLC Quantification of this compound Extraction->HPLC

Caption: Experimental workflow for this compound production.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Piceatannol Piceatannol Resveratrol->Piceatannol Hydroxylation This compound This compound (Piceatannol-3-O-glucoside) Piceatannol->this compound UGT PAL PAL C4H C4H 4 4 CL CL STS STS Hydroxylation Hydroxylation UGT UGT

Caption: Biosynthesis of this compound via the phenylpropanoid pathway.

Elicitor_Signaling_Pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Receptor Binding Elicitor->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of Phenylpropanoid Pathway Genes (PAL, C4H, 4CL, STS) Transcription_Factors->Gene_Expression Stilbene_Biosynthesis Increased Stilbene Biosynthesis Gene_Expression->Stilbene_Biosynthesis Astringin_Accumulation This compound Accumulation Stilbene_Biosynthesis->Astringin_Accumulation

References

In Vitro Antioxidant Activity of Astringin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astringin, a natural stilbenoid and the 3-β-D-glucoside of piceatannol, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. As a potent scavenger of free radicals, this compound is a promising candidate for the development of novel therapeutics targeting oxidative stress-related diseases. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

Data Presentation

The antioxidant capacity of this compound has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

Assay TypeCompoundIC50 Value (µM)Notes
DPPH Radical Scavenging This compound30.2[1]This value represents the concentration of this compound required to scavenge 50% of the DPPH free radicals in the assay.
ABTS Radical Scavenging This compoundNot explicitly foundWhile protocols for ABTS assays are well-established, specific IC50 values for this compound were not identified in the searched literature.
FRAP This compoundNot explicitly foundThe FRAP assay measures the ability of an antioxidant to reduce ferric iron. Specific values for this compound, often expressed as Trolox equivalents, were not found in the provided search results.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound's antioxidant potential.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol, analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar range of concentrations for the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar range of concentrations for the positive control (Trolox).

  • Assay Protocol:

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells of a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • Determination of IC50 or Trolox Equivalents: The results can be expressed as an IC50 value, determined similarly to the DPPH assay, or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Positive control (e.g., Trolox or Ferrous sulfate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using a known concentration of Trolox or ferrous sulfate.

  • Assay Protocol:

    • Add 10 µL of the different concentrations of this compound or the standard to the wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • The antioxidant capacity is determined by comparing the absorbance of the this compound samples to the standard curve of Trolox or ferrous sulfate.

    • The results are typically expressed as µM Trolox Equivalents (TE) per µM of this compound or as µmol Fe(II) equivalents.

Signaling Pathway and Experimental Workflow

The antioxidant activity of this compound is not only limited to direct radical scavenging but also involves the modulation of intracellular signaling pathways. Studies have suggested that this compound can exert its protective effects against oxidative stress by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway[2].

Astringin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) PI3K PI3K ROS->PI3K Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->Oxidative_Stress This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibition of the ROS-mediated PI3K/Akt/NF-κB pathway.

The general workflow for assessing the in vitro antioxidant activity of this compound is depicted in the following diagram.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Astringin_Sol Prepare this compound Stock Solution Serial_Dil Perform Serial Dilutions Astringin_Sol->Serial_Dil Mix Mix this compound Dilutions with Assay Reagents Serial_Dil->Mix Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Mix Incubate Incubate at Specific Time and Temperature Mix->Incubate Measure_Abs Measure Absorbance at Specific Wavelength Incubate->Measure_Abs Calculate Calculate % Inhibition or Ferric Reducing Power Measure_Abs->Calculate IC50 Determine IC50 or Trolox Equivalents Calculate->IC50

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound demonstrates significant antioxidant potential through its ability to scavenge free radicals and modulate key signaling pathways involved in oxidative stress and inflammation. The provided protocols for DPPH, ABTS, and FRAP assays offer robust and standardized methods for quantifying this activity. Further research to determine the specific IC50 values for the ABTS assay and the FRAP value for this compound will provide a more complete profile of its antioxidant capacity. The elucidation of its inhibitory effects on the PI3K/Akt/NF-κB pathway provides a mechanistic basis for its therapeutic potential in oxidative stress-related pathologies. These application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Stability of Astringin in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astringin.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound dissolved in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for no longer than one month.[1][2][3] For longer-term storage, -80°C is recommended, which can extend the stability to up to six months.[1][2][3] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

2. What is the solubility of this compound in DMSO?

This compound is soluble in DMSO.[4] Some suppliers indicate a solubility of up to 150 mg/mL (369.11 mM) in DMSO.[2][3]

3. My this compound in DMSO solution has been stored for longer than the recommended period. Can I still use it?

Using a solution that has been stored beyond the recommended period is not advised as the compound may have degraded, which could impact experimental results. If you must use an older solution, it is highly recommended to verify its integrity and concentration using an analytical method such as High-Performance Liquid Chromatography (HPLC) before use.

4. Are there any visual signs of this compound degradation in a DMSO solution?

While there is no definitive visual indicator for this compound degradation, any change in the solution's color or the appearance of precipitate can be a sign of instability. A freshly prepared solution of this compound in DMSO should be clear. Any haziness, crystallization, or color change may suggest precipitation or degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in the this compound/DMSO stock solution upon storage at -20°C. The concentration of this compound may be too high for stable storage at -20°C, or the solution may have absorbed water, reducing solubility.1. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. 2. If redissolving is unsuccessful, centrifuge the vial and carefully transfer the supernatant to a new tube. The concentration of the supernatant should be re-determined by a method like HPLC. 3. For future stock solutions, consider preparing a slightly lower concentration. 4. Ensure that the DMSO used is anhydrous and that the vial is tightly sealed to prevent moisture absorption.
Precipitate forms when diluting the this compound/DMSO stock solution into an aqueous buffer or cell culture medium. This is a common issue when diluting a DMSO-soluble compound into an aqueous environment where its solubility is much lower.1. Increase the final concentration of DMSO in the working solution if your experimental system can tolerate it (typically up to 0.5-1% for cell-based assays).[5] 2. Perform a stepwise dilution, adding the aqueous buffer to the DMSO stock slowly while vortexing. 3. Consider the use of a co-solvent or a carrier like cyclodextrin if compatible with your experiment. 4. Lower the final concentration of this compound in your working solution.
Inconsistent experimental results using different aliquots of the same this compound stock solution. This could be due to uneven degradation of the compound, possibly from improper storage or handling of different aliquots. It could also be a result of concentration gradients if the compound has precipitated and been partially redissolved.1. Ensure all aliquots are stored under identical conditions and protected from light. 2. Before use, ensure any frozen aliquot is completely thawed and vortexed thoroughly to ensure a homogenous solution. 3. If the problem persists, it is best to prepare a fresh stock solution. 4. A stability analysis of the stock solution over time using HPLC is recommended to ensure consistency.

Experimental Protocols

Protocol for Stability Assessment of this compound in DMSO by HPLC

This protocol provides a general method to assess the stability of this compound in a DMSO solution over time.

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • From this stock, prepare several small-volume aliquots in amber glass vials to minimize light exposure.

  • Store these aliquots at -20°C.

  • At each time point for analysis (e.g., Day 0, Day 7, Day 14, Day 30), thaw one aliquot completely.

  • Prepare a working standard solution by diluting the thawed stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

2. HPLC System and Conditions (General Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid). The exact ratio may need to be optimized, but a starting point could be a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 320 nm is likely to be suitable.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution prepared from the Day 0 aliquot to determine the initial peak area and retention time of this compound.

  • At each subsequent time point, inject the working solution prepared from a new aliquot stored for that duration.

  • Record the peak area of this compound at each time point. The appearance of new peaks may indicate the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

  • A significant decrease in the peak area of this compound over time indicates degradation.

  • The presence and increase of new peaks in the chromatogram suggest the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock in DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot store Store at -20°C aliquot->store time_points Thaw Aliquot at Time Points (0, 7, 14, 30 days) store->time_points prepare_working Prepare Working Standard time_points->prepare_working hplc_inject Inject into HPLC System prepare_working->hplc_inject analyze Analyze Chromatogram hplc_inject->analyze calc_remaining Calculate % this compound Remaining analyze->calc_remaining check_degradation Identify Degradation Products calc_remaining->check_degradation

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation Promotes troubleshooting_logic start Precipitate Observed in This compound/DMSO Solution? is_stock Is it the Stock Solution? start->is_stock Yes is_working Is it the Working Solution (after dilution)? start->is_working No warm Warm, Vortex/Sonicate is_stock->warm Yes stepwise_dilution Use Stepwise Dilution is_working->stepwise_dilution Yes reassess Re-assess Concentration (HPLC) warm->reassess increase_dmso Increase Final DMSO % stepwise_dilution->increase_dmso lower_conc Lower Final this compound Conc. increase_dmso->lower_conc

References

Technical Support Center: Enhancing the Oral Bioavailability of Astringin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Astringin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound (trans-3,5,4'-trihydroxystilbene 3-O-β-D-glucoside) is a natural polyphenol and a glucoside of piceatannol.[1] Like many other polyphenolic compounds, this compound exhibits poor oral bioavailability, which can limit its therapeutic efficacy. This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the intestine and liver.

Q2: What are the primary metabolic pathways for this compound?

This compound is a glucoside of piceatannol. In the body, it is likely hydrolyzed to its aglycone, piceatannol. Piceatannol then undergoes further metabolism. The primary metabolic pathways for piceatannol involve glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Cytochrome P450 (CYP) enzymes may also play a minor role. The resulting metabolites are more water-soluble and are more readily excreted.

Q3: What are the main strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. The most common and effective methods include:

  • Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity of this compound, thereby improving its absorption across the gastrointestinal membrane.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and, consequently, its absorption.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.

  • Prodrugs: Modifying the chemical structure of this compound to create a more absorbable prodrug that is converted back to the active form in the body can also be a viable strategy.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to enhance the oral bioavailability of this compound.

Problem Possible Causes Troubleshooting Suggestions
Low in vitro dissolution of this compound formulation 1. Inefficient amorphization in solid dispersion. 2. Agglomeration of nanoparticles. 3. Incomplete formation of the phospholipid complex.1. Optimize the solvent evaporation or melting method for solid dispersion preparation. Use polymers like PVP or PEG. 2. Optimize the nanoparticle fabrication process (e.g., sonication time, stabilizer concentration). 3. Confirm complex formation using techniques like DSC, FTIR, and XRD. Adjust the drug-to-phospholipid ratio and reaction conditions.
High variability in in vivo pharmacokinetic data 1. Inconsistent dosing volume or concentration. 2. Variability in the fasted state of the animals. 3. Formulation instability in the GI tract.1. Ensure accurate and consistent preparation and administration of the formulation. 2. Standardize the fasting period for all animals before dosing. 3. Evaluate the stability of the formulation in simulated gastric and intestinal fluids.
Low Caco-2 cell permeability of this compound 1. This compound is a substrate for efflux transporters (e.g., P-glycoprotein, MRP2). 2. Poor passive diffusion due to low lipophilicity.1. Co-administer with known inhibitors of P-gp (e.g., verapamil) or MRP2 (e.g., probenecid) in your Caco-2 assay to confirm efflux. 2. Consider formulating this compound into a more lipophilic form, such as a phospholipid complex.
No significant improvement in oral bioavailability with enhanced formulation 1. The chosen enhancement strategy is not optimal for this compound. 2. Extensive first-pass metabolism is the primary barrier, not dissolution.1. Try a different formulation strategy (e.g., switch from solid dispersion to a nanoparticle system). 2. Investigate the metabolic stability of your formulation in liver microsomes. Consider strategies to inhibit metabolism or use a prodrug approach.

Data Summary

While specific quantitative data for this compound bioavailability enhancement is limited in publicly available literature, the following table provides a general overview of the expected improvements based on studies with structurally similar flavonoids and stilbenoids.

FormulationKey Pharmacokinetic Parameters (Illustrative)
Pure this compound (Suspension) Cmax: Low AUC: Low
This compound - Phospholipid Complex Cmax: Increased AUC: Significantly Increased
This compound - Solid Dispersion Cmax: Increased AUC: Increased
This compound - Nanoparticles Cmax: Significantly Increased AUC: Substantially Increased

Note: Cmax refers to the maximum plasma concentration, and AUC (Area Under the Curve) represents the total drug exposure over time.

Experimental Protocols

Preparation of this compound-Phospholipid Complex (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and phosphatidylcholine in a 1:1 molar ratio in a suitable organic solvent (e.g., ethanol, dichloromethane) in a round-bottom flask.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 2-4 hours) to facilitate complex formation.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a thin film.

  • Hydration & Lyophilization: Hydrate the film with a small amount of water and then freeze-dry the sample to obtain the this compound-phospholipid complex as a powder.

  • Characterization: Characterize the complex using Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm the formation of the complex.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a common solvent (e.g., ethanol, methanol). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Drying: Dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried mass and sieve it to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.

In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: Use 900 mL of a dissolution medium relevant to the gastrointestinal tract, such as simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle rotation speed at 50 or 75 rpm.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes) and replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A This compound + Carrier B Solvent Evaporation / Melting A->B C Enhanced Formulation B->C D DSC / XRD / FTIR C->D E Particle Size Analysis C->E F Dissolution Testing C->F G Caco-2 Permeability C->G H Pharmacokinetic Study C->H I Bioavailability Assessment H->I

Figure 1: General experimental workflow for enhancing this compound's oral bioavailability.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Astringin_Formulation This compound Formulation Astringin_Aglycone This compound (Aglycone - Piceatannol) Astringin_Formulation->Astringin_Aglycone Hydrolysis Metabolites Phase II Metabolites (Glucuronides, Sulfates) Astringin_Aglycone->Metabolites UGTs, SULTs Efflux Efflux via P-gp, MRP2 Astringin_Aglycone->Efflux Absorbed_Metabolites Absorbed Metabolites Metabolites->Absorbed_Metabolites Absorption Efflux->Astringin_Formulation Back to Lumen troubleshooting_logic Start Low Oral Bioavailability of this compound Cause1 Poor Dissolution? Start->Cause1 Cause2 Poor Permeability? Start->Cause2 Cause3 High First-Pass Metabolism? Start->Cause3 Solution1 Solid Dispersion Nanoparticles Cause1->Solution1 Solution2 Phospholipid Complex Permeation Enhancers Cause2->Solution2 Solution3 Metabolic Inhibitors Prodrug Approach Cause3->Solution3

References

Preventing degradation of Astringin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Astringin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound (trans-Astringin) is a stilbenoid, specifically the 3-β-D-glucoside of piceatannol, naturally found in sources like the bark of spruce trees (Picea species) and grapes (Vitis vinifera).[1] It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3] Maintaining its stability during extraction is crucial to preserve its biological activity and ensure accurate quantification for research and development purposes. Degradation can lead to a loss of potency and the formation of impurities that may interfere with experimental results.

Q2: What are the main factors that cause this compound degradation during extraction?

The primary factors contributing to the degradation of this compound and similar stilbenoids include:

  • Light: Exposure to UV or even fluorescent light can cause the trans-isomer of this compound to convert to the less stable cis-isomer through a process called photoisomerization.

  • Temperature: Elevated temperatures used in some extraction methods can accelerate degradation reactions, leading to the formation of various degradation products.

  • pH: this compound's stability is pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis of the glycosidic bond or other degradative reactions.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of this compound's polyphenolic structure.

  • Enzymatic Activity: If the plant material is not properly handled, endogenous enzymes can degrade this compound.

Q3: What are the common degradation products of this compound?

The most well-documented degradation product of trans-Astringin is its geometric isomer, cis-Astringin, formed via photoisomerization. While specific thermal and oxidative degradation products of this compound are not extensively detailed in the current literature, degradation of similar polyphenols can involve cleavage of the stilbene backbone, hydrolysis of the glycosidic linkage to yield piceatannol and glucose, and the formation of various smaller phenolic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Inefficient extraction solvent or method.Use a hydroalcoholic solvent, such as 70-80% ethanol in water, which has shown good efficacy for stilbenoid extraction. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures and shorter durations.
Degradation of this compound during extraction.Follow the preventative measures outlined in the "Best Practices for Preventing this compound Degradation" section below. This includes protecting the extraction from light, using moderate temperatures, and working under an inert atmosphere if possible.
Presence of an unexpected peak in the HPLC chromatogram, possibly cis-Astringin. Exposure of the sample or extract to light.Conduct all extraction and sample preparation steps under amber lighting or in light-proof containers. Wrap glassware in aluminum foil. Use an HPLC vial with an amber-colored glass.
Inconsistent this compound concentrations between batches. Variability in extraction parameters.Standardize all extraction parameters, including solvent composition, temperature, extraction time, and solid-to-liquid ratio. Ensure consistent sample handling and storage.
Degradation during storage of extracts.Store extracts at low temperatures (-20°C or below) in airtight, light-proof containers. Consider adding a stabilizing agent like ascorbic acid (0.1% w/v) to the storage solvent.
Formation of unknown degradation products. High extraction temperatures or extreme pH.Optimize the extraction temperature to the lowest effective level. For many polyphenols, temperatures between 40-60°C are a good starting point. Maintain a slightly acidic to neutral pH (around 4-6) during extraction, as highly acidic or alkaline conditions can catalyze degradation.

Best Practices for Preventing this compound Degradation

To minimize this compound degradation during your experiments, adhere to the following best practices:

  • Control Light Exposure:

    • Work under amber or red light.

    • Use amber-colored glassware or wrap glassware in aluminum foil.

    • Store samples and extracts in the dark.

  • Optimize Temperature and Time:

    • Use the lowest effective temperature for extraction.

    • Minimize the duration of the extraction process.

    • Consider non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) at moderate temperatures.

  • Manage pH:

    • Maintain a slightly acidic pH (around 4-6) of the extraction solvent.

    • Avoid strongly acidic or alkaline conditions.

  • Prevent Oxidation:

    • De-gas solvents before use.

    • Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon).

    • Add antioxidants, such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT), to the extraction solvent.

  • Enzyme Inactivation:

    • If using fresh plant material, consider a blanching step (brief exposure to hot water or steam) to deactivate degradative enzymes before extraction.

    • Alternatively, freeze-drying the plant material immediately after harvesting can also preserve the sample.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize extraction efficiency while minimizing thermal degradation.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a 50 mL amber-colored flask.

    • Add 20 mL of 70% ethanol containing 0.1% (w/v) ascorbic acid.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes, maintaining the bath temperature at 40°C.

  • Sample Recovery:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Storage:

    • Store the extract at -20°C until HPLC analysis.

Protocol 2: HPLC-UV Method for Quantification of trans- and cis-Astringin

This method can be used to quantify both isomers of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 306 nm for trans-Astringin and 288 nm for cis-Astringin. A Diode Array Detector (DAD) is recommended for simultaneous monitoring.

  • Quantification:

    • Prepare calibration curves for trans-Astringin and, if available, cis-Astringin standards of known concentrations.

    • Calculate the concentration of the isomers in the samples based on the peak areas and the calibration curves.

Data Presentation

Table 1: Comparison of this compound Yield under Different Extraction Conditions (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Time (min)This compound Yield (mg/g)cis-Astringin (%)
Maceration70% Ethanol2514408.51.2
Soxhlet70% Ethanol803607.28.5
UAE70% Ethanol403010.20.8
MAE70% Ethanol6059.82.1

Table 2: Degradation Kinetics of a Stilbenoid Analogue at 60°C (Illustrative Data)

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
3.00.01546.2
5.00.00886.6
7.00.02133.0
9.00.04515.4

Note: This data is illustrative for a related stilbenoid and demonstrates the influence of pH on degradation. The degradation of this compound is expected to follow similar first-order kinetics.

Visualizations

Astringin_Biosynthesis_Pathway p-Coumaroyl-CoA + 3x Malonyl-CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Resveratrol Resveratrol p-Coumaroyl-CoA + 3x Malonyl-CoA->Resveratrol Stilbene Synthase Piceatannol Piceatannol Resveratrol->Piceatannol Hydroxylation This compound This compound Piceatannol->this compound Glucosylation

This compound Biosynthesis Pathway.

Astringin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound PI3K PI3K This compound->PI3K Inhibits TLR4->PI3K Activates AKT AKT PI3K->AKT Activates IκBα IκBα AKT->IκBα Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Inflammatory_Genes Inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes Induces

This compound's Anti-Inflammatory Signaling Pathway.

Experimental_Workflow Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction (70% Ethanol, 40°C, 30 min) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis

This compound Extraction and Analysis Workflow.

References

Astringin In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the in vivo delivery of Astringin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic interests?

This compound, also known as trans-Astringin, is a natural stilbene glucoside found in various plants, including the bark of spruce trees and grapevines.[1][2] It is the 3-β-D-glucoside of piceatannol.[3] this compound is investigated for its potent antioxidant and potential cancer-chemopreventive activities.[1][4] Research also indicates it has protective effects against acute lung injury by reducing oxidative stress and inflammation.[3]

Q2: What are the fundamental challenges in delivering this compound for in vivo research?

The primary challenge in using this compound for in vivo studies is its very low oral bioavailability.[5][6][7] This poor bioavailability stems from two main factors:

  • Poor Physicochemical Properties: this compound has low water solubility, which limits its dissolution in the gastrointestinal tract, a critical first step for absorption.[8][9]

  • Extensive Pre-systemic Metabolism: Like many polyphenols, this compound is subject to rapid and extensive metabolism by enzymes in the gut and liver (first-pass effect) and degradation by intestinal microbiota before it can reach systemic circulation.[6][7][10][11][12]

Q3: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for designing effective delivery systems. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₉[4][13]
Molecular Weight 406.4 g/mol [13][14]
Appearance Crystalline solid[4]
Solubility DMSO: 150 mg/mL (369.11 mM)[1][2]
Water: Poorly soluble[5][8]
XLogP3 (Computed) 0.7[13][14]
Synonyms (E)-Astringin, trans-Astringin, 3,4,3′,5′-Tetrahydroxystilbene 3′-glucoside[1][4]

Troubleshooting Guides

Q1: My this compound formulation is precipitating upon dilution for in vivo administration. How can I improve its solubility?

Problem: this compound is highly soluble in organic solvents like DMSO but will often precipitate when diluted into aqueous buffers (e.g., saline, PBS) required for in vivo dosing.[1][4]

Solutions:

  • Co-solvents: While DMSO is a good starting solvent, its concentration in the final formulation for animal studies should be minimized. Consider using a mixture of solvents. For stock solutions, gentle heating to 37°C and sonication can help increase solubility.[1]

  • Formulation Strategies: For oral administration, moving beyond simple solutions is often necessary. Advanced formulation strategies are designed to enhance the solubility and stability of compounds like this compound.[15][16] These include:

    • Amorphous Solid Dispersions: Dispersing this compound in its non-crystalline, high-energy form within a polymer matrix can significantly improve dissolution rates.[15]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions encapsulate the drug in lipid carriers, improving solubilization in the gut.[16][17]

    • Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles protects it from the aqueous environment and can enhance absorption.[9][18]

Diagram: The this compound Bioavailability Challenge

cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation This compound This compound Powder Formulation Aqueous Formulation This compound->Formulation Dissolution Absorb GI Absorption Formulation->Absorb Metabolism Gut Microbiota & First-Pass Metabolism Absorb->Metabolism Bioavailability Low Systemic Bioavailability Metabolism->Bioavailability C1 Challenge 1: Poor Water Solubility C1->Formulation C2 Challenge 2: Extensive Metabolism C2->Metabolism

Caption: Workflow illustrating the primary obstacles to achieving sufficient in vivo bioavailability of this compound after oral administration.

Q2: I'm observing very low or undetectable plasma concentrations of this compound in my animal model. How can I improve its bioavailability?

Problem: Low plasma concentration is a direct consequence of poor absorption and rapid metabolism.[5][7] The goal is to develop a delivery system that enhances absorption and protects the drug from pre-systemic degradation.

Solutions & Strategies:

  • Particle Size Reduction: Decreasing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can enhance absorption.[15][16]

  • Nano-delivery Systems: This is the most widely explored strategy for improving the bioavailability of poorly absorbed natural compounds.[8][17]

    • Mechanism: Nanocarriers can protect the encapsulated drug from enzymatic and microbial degradation in the gut.[9] Some systems can also leverage specific absorption pathways, such as lymphatic transport, to bypass the liver and reduce first-pass metabolism.[15]

    • Examples: Polymeric nanoparticles (e.g., using PLGA), solid lipid nanoparticles (SLNs), and liposomes have been successfully used for similar compounds.[9][17]

Table: Comparison of Nano-formulation Strategies for Polyphenols

Formulation TypeMechanism of Bioavailability EnhancementKey AdvantagesCommon Polymers/Lipids
Polymeric Nanoparticles Protects from degradation; controlled release; potential for surface modification for targeting.High stability; sustained release profile.PLGA, PCL, Eudragit L 100.[9][18]
Solid Lipid Nanoparticles (SLN) Increases solubility; protects from degradation; enhances lymphatic uptake.Biocompatible; scalable production.Fatty acids, triglycerides, waxes.[17]
Liposomes / Niosomes Encapsulates both hydrophilic and lipophilic drugs; improves permeability.Biocompatible; can deliver a wide range of drugs.Phospholipids (e.g., DPPC), Cholesterol.[8][17]
Self-Emulsifying Systems (SEDDS) Forms a fine oil-in-water emulsion in the gut, increasing the surface area for absorption.High drug loading capacity; improves solubility.Oils (MCTs), surfactants (Tweens), co-solvents.[16][17]

Diagram: General Workflow for Formulation Development

start Define Target: Improve this compound Bioavailability select Select Formulation Strategy (e.g., Nanoparticles, SEDDS) start->select prep Prepare Formulation select->prep char In Vitro Characterization (Size, Zeta, EE%, Release) prep->char admin In Vivo Administration (Oral Gavage/Voluntary) char->admin pk Pharmacokinetic Study (Blood Sampling) admin->pk analyze LC-MS/MS Analysis of Plasma pk->analyze eval Evaluate Bioavailability (AUC, Cmax) analyze->eval

Caption: A logical workflow for developing and evaluating a novel this compound formulation for in vivo studies.

Q3: What are the recommended protocols for oral administration of this compound formulations to mice?

There are two common methods for oral administration in mice: intragastric gavage and voluntary oral administration. The choice depends on the experimental design, the need for precise dosing, and animal welfare considerations.

This technique ensures accurate dosing but can cause stress and potential injury if not performed correctly.[19][20]

Materials:

  • Animal scale

  • Appropriate size gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • This compound formulation

Procedure:

  • Weigh the mouse to calculate the exact volume of the formulation to be administered. The maximum recommended dosing volume is typically 10 mL/kg.[20]

  • Measure the gavage needle against the mouse externally, from the tip of the nose to the last rib, to determine the correct insertion depth. Do not insert past this point to avoid stomach perforation.[20]

  • Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the alignment of the mouth and esophagus.[20]

  • Insert the gavage needle into the mouth, slightly off-center to avoid the trachea. Gently advance the needle along the upper palate. The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.

  • Administer the substance by depressing the syringe plunger slowly and steadily.

  • Remove the needle gently along the same path of insertion.

  • Monitor the animal for 5-10 minutes post-procedure for any signs of respiratory distress.[20]

This method is less stressful for the animals and is suitable for chronic dosing studies where repeated gavage is undesirable.[19][21][22]

Materials:

  • Gelatin

  • Non-caloric sweetener (e.g., sucralose)

  • Flavoring essence (optional)

  • This compound formulation (ensure it is compatible with the jelly matrix)

  • 24-well plate (as a mold)

Procedure:

  • Prepare Gelatin Stock: Dissolve gelatin powder (e.g., 4g in 50 mL) in a 2% sucralose solution. Heat to 55-60°C with stirring until the solution is clear. This stock can be stored at -20°C.[22]

  • Prepare Drug Solution: Dissolve the required amount of this compound in a vehicle compatible with the jelly (e.g., water with 0.1% Tween 80).[21] Calculate the dose based on the amount of jelly each mouse will consume. For example, to achieve a 10 mg/kg dose for 8 mice averaging 30g each, a total of 2.4 mg of this compound is needed for one jelly batch.[22]

  • Make the Jelly: In a well of a 24-well plate, mix the drug solution with the warmed gelatin stock and flavoring. A typical ratio is ~450 µL of drug solution to 1300 µL of gelatin stock.[22]

  • Set the Jelly: Cover the plate and leave it at 4°C for at least 3 hours to set.[22]

  • Dosing: Weigh the jelly and provide a pre-weighed amount to each mouse. Mice should be trained for a few days with vehicle-only jelly to ensure they will readily consume it.[21]

Q4: this compound has known anti-inflammatory effects via the PI3K/AKT/NF-κB pathway. How can I confirm target engagement in my in vivo model?

Problem: After successfully delivering this compound, you need to confirm that it is biologically active at the target site. This compound has been shown to inhibit inflammation by suppressing the PI3K/AKT/NF-κB signaling pathway.[3]

Confirmation Strategy:

  • Tissue Collection: At the end of the study, collect the target tissues (e.g., lung tissue in a model of acute lung injury).[3]

  • Protein Expression Analysis: Use Western Blot to measure the protein levels of key components of the pathway. In response to an inflammatory stimulus like LPS, the expression of phosphorylated (activated) PI3K, AKT, and NF-κB should increase. Successful this compound treatment should suppress this increase.[3]

  • Cytokine Measurement: Use ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines that are downstream of NF-κB activation, such as TNF-α, IL-1β, and IL-6. This compound treatment is expected to significantly decrease the production of these cytokines.[3]

Diagram: this compound's Effect on the PI3K/AKT/NF-κB Signaling Pathway

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K TLR4->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation NFkB NF-κB pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pPI3K->AKT Activates pAKT->NFkB Activates Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) pNFkB->Cytokines Promotes Transcription This compound This compound This compound->pPI3K This compound->pAKT This compound->pNFkB

Caption: this compound inhibits the inflammatory response by blocking the phosphorylation (activation) of key proteins in the PI3K/AKT/NF-κB pathway.[3]

References

Minimizing Astringin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Astringin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a natural polyphenolic compound, specifically a stilbenoid, found in sources like the bark of Picea sitchensis (Sitka spruce) and wine.[1] It is the 3-β-D-glucoside of piceatannol. In research, this compound is investigated for its potential antioxidant, anti-inflammatory, and other biological activities.

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many polyphenols, has limited solubility in aqueous solutions.[2][3] Its aglycone, piceatannol, has a reported solubility of approximately 0.5 mg/ml in water and 0.3 mg/ml in a 1:2 solution of ethanol:PBS (pH 7.2).[4][5] While glycosylation in this compound is intended to improve water solubility, it can still precipitate at higher concentrations.[2]

  • pH of the Medium: The pH of the cell culture medium, typically maintained between 7.2 and 7.4 for optimal cell growth, can influence the stability and solubility of polyphenols.[6][7][8]

  • Temperature: Temperature shifts, such as moving the medium from a refrigerator to a 37°C incubator, can cause compounds to precipitate out of solution.[9]

  • High Salt Concentrations: Cell culture media are complex solutions containing various salts. High concentrations of ions, particularly divalent cations like calcium, can interact with compounds and lead to precipitation.[9]

  • Interaction with Media Components: this compound may interact with proteins, amino acids, or other components in the culture medium, leading to the formation of insoluble complexes.[10]

Q3: How does Fetal Bovine Serum (FBS) affect this compound's solubility?

Fetal Bovine Serum (FBS) is a common supplement in cell culture and its presence can have a dual effect on this compound's stability and solubility. On one hand, the glycosylation of stilbenoids like this compound has been shown to enhance their stability in the presence of FBS.[10] The proteins within FBS can bind to polyphenols, which can either keep them in solution or, at high concentrations, lead to co-precipitation. The exact outcome can depend on the specific concentrations of both this compound and FBS components.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound. It has a high solubility for this compound, with one source indicating a solubility of 150 mg/mL.[1] For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Medium
Potential Cause Troubleshooting Step Explanation
High Final Concentration Decrease the final concentration of this compound in the culture medium.This compound has limited aqueous solubility. Exceeding this limit will cause immediate precipitation.
Solvent Shock Increase the rate of mixing when adding the DMSO stock to the medium. Add the stock solution dropwise while gently swirling the medium.Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.
Incorrect Solvent Ensure the this compound stock solution is prepared in a suitable solvent like DMSO.Using a solvent in which this compound has low solubility will result in poor dissolution and subsequent precipitation.
Low Temperature of Medium Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.Adding a compound to a cold medium can decrease its solubility and promote precipitation.
Issue: Precipitate Forms Over Time in the Incubator
Potential Cause Troubleshooting Step Explanation
pH Shift in Medium Ensure the incubator's CO₂ level is appropriate for the medium's bicarbonate concentration to maintain a stable pH of 7.2-7.4.[6][7][8]Changes in pH can affect the stability and solubility of this compound over time.
Interaction with Media Components If using a serum-free medium, consider adding a low percentage of serum (e.g., 1-2%) if compatible with the experimental design.Serum proteins can sometimes help to stabilize polyphenols and keep them in solution.[10]
Formation of Insoluble Salts If preparing custom media, consider the order of component addition. Add calcium chloride separately after other components are dissolved.[9]High concentrations of calcium and phosphate can form insoluble precipitates, which may co-precipitate this compound.
Light Exposure Protect the this compound-containing medium from light, especially if the medium contains photosensitive components.While not explicitly documented for this compound, some polyphenols are light-sensitive, and degradation products may be less soluble.

Data Summary

Table 1: Solubility of this compound and its Aglycone, Piceatannol

CompoundSolventSolubilityReference(s)
This compoundDMSO150 mg/mL[1]
PiceatannolEthanol~10 mg/mL[5]
PiceatannolDMSO~5 mg/mL[4]
PiceatannolWater~0.5 mg/mL[5]
Piceatannol1:2 Ethanol:PBS (pH 7.2)~0.3 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM). A solubility of up to 150 mg/mL in DMSO has been reported.[1]

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Addition of this compound to Cell Culture Medium
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required by the experiment.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Gently vortex the stock solution to ensure it is fully dissolved.

    • Under sterile conditions, add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration.

    • Immediately after adding the stock solution, gently swirl the medium to ensure rapid and uniform mixing.

    • Visually inspect the medium for any signs of precipitation.

    • Proceed with treating the cells.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediately upon addition check_timing->immediate Immediate over_time Over time in incubator check_timing->over_time Over Time check_concentration Is final concentration too high? immediate->check_concentration check_ph Is pH stable (7.2-7.4)? over_time->check_ph reduce_concentration Action: Lower final concentration check_concentration->reduce_concentration Yes check_mixing Was mixing adequate? check_concentration->check_mixing No end_node Problem Resolved reduce_concentration->end_node improve_mixing Action: Add stock dropwise with swirling check_mixing->improve_mixing No check_temp Was medium pre-warmed? check_mixing->check_temp Yes improve_mixing->end_node prewarm_medium Action: Pre-warm medium to 37°C check_temp->prewarm_medium No check_temp->end_node Yes prewarm_medium->end_node stabilize_ph Action: Verify incubator CO2 levels check_ph->stabilize_ph No check_serum Is medium serum-free? check_ph->check_serum Yes stabilize_ph->end_node add_serum Action: Consider adding low % serum (if possible) check_serum->add_serum Yes check_media_prep Is it a custom media formulation? check_serum->check_media_prep No add_serum->end_node review_prep Action: Review order of component addition check_media_prep->review_prep Yes check_media_prep->end_node No review_prep->end_node

Caption: Troubleshooting workflow for this compound precipitation.

AstringinInteractions cluster_factors Factors Influencing Solubility This compound This compound in Solution soluble Soluble this compound This compound->soluble Stays in Solution precipitate This compound Precipitate This compound->precipitate Precipitates ph pH (7.2-7.4) ph->this compound temp Temperature (37°C) temp->this compound serum Serum Proteins serum->this compound salts Media Salts (e.g., Ca²⁺) salts->this compound

Caption: Factors influencing this compound solubility in media.

References

Technical Support Center: Overcoming Poor Absorption of Stilbenoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor absorption of stilbenoid compounds.

Troubleshooting Guides

Issue 1: Low Bioavailability of Parent Stilbenoid Compound in In Vivo Studies

Possible Cause 1: Rapid Metabolism (Glucuronidation and Sulfation)

  • Evidence: After oral administration, stilbenoids like resveratrol are extensively metabolized in the intestines and liver by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates.[1][2] These metabolites are often the predominant forms found in plasma.[2]

  • Troubleshooting/Solution:

    • Co-administration with Bioenhancers: Piperine, a compound found in black pepper, has been shown to inhibit UGT enzymes, thereby increasing the bioavailability of resveratrol.[1] Consider co-administering your stilbenoid with piperine.

    • Structural Modification: Modify the stilbenoid structure to protect the hydroxyl groups from conjugation. For example, pterostilbene, a methoxylated analog of resveratrol, exhibits higher bioavailability due to reduced susceptibility to glucuronidation.[2][3]

    • Use of Nanoparticle Delivery Systems: Encapsulating the stilbenoid in nanoparticles can protect it from premature metabolism.

Possible Cause 2: Poor Aqueous Solubility

  • Evidence: Many stilbenoids, including resveratrol, have low water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[1][4]

  • Troubleshooting/Solution:

    • Formulation Strategies: Develop advanced formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) to improve the solubility and dissolution rate of the compound.[4][5]

    • Micronization: Reducing the particle size of the stilbenoid powder can increase its surface area and improve dissolution.

Possible Cause 3: Efflux by Transporters

  • Evidence: Efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium can pump stilbenoids back into the intestinal lumen, reducing net absorption.[6]

  • Troubleshooting/Solution:

    • Inhibition of Efflux Pumps: Some bioenhancers, like piperine, may also inhibit efflux pumps, though more research is needed in this area for stilbenoids.

    • Formulation Approaches: Certain nanoparticle formulations can bypass or reduce the interaction with efflux transporters.

Issue 2: High Variability in Experimental Results

Possible Cause 1: Instability of the Stilbenoid Compound

  • Evidence: The trans-isomer of resveratrol is generally considered more biologically active but can be unstable and convert to the cis-isomer upon exposure to light or certain pH conditions. Stilbenoids can also be susceptible to oxidation.[2]

  • Troubleshooting/Solution:

    • Proper Handling and Storage: Protect stilbenoid compounds from light and store them under appropriate temperature and atmospheric conditions (e.g., under inert gas).

    • Formulation to Enhance Stability: Complexation with cyclodextrins or encapsulation in liposomes can improve the stability of stilbenoids.[2]

Possible Cause 2: Inter-individual Differences in Metabolism

  • Evidence: The gut microbiota can metabolize stilbenoids, and the composition of the gut microbiome varies significantly between individuals, which can lead to different metabolic profiles and absorption rates.

  • Troubleshooting/Solution:

    • Standardized Animal Models: When using animal models, ensure that the animals are from the same supplier, of the same age and sex, and are housed under identical conditions to minimize variability.

    • In Vitro Models: Utilize in vitro models like Caco-2 cells or liver microsomes from pooled donors to obtain more consistent and reproducible metabolism data.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of resveratrol?

A1: The oral bioavailability of resveratrol is very low, often reported to be less than 1%, due to rapid and extensive first-pass metabolism in the intestine and liver.[3]

Q2: How does pterostilbene's bioavailability compare to resveratrol's?

A2: Pterostilbene, a dimethylated analog of resveratrol, has a significantly higher oral bioavailability, reported to be around 80% in rats, compared to approximately 20% for resveratrol in the same model.[2] This is attributed to its increased lipophilicity and reduced susceptibility to glucuronidation.[2][3]

Q3: What are the main metabolites of resveratrol found in plasma?

A3: The main metabolites of resveratrol found in plasma are resveratrol-3-O-glucuronide and resveratrol-3-sulfate.

Q4: Can the food matrix affect the absorption of stilbenoids?

A4: Yes, the food matrix can influence the absorption of stilbenoids, although this is an area that requires more research. The presence of other dietary components, such as fats, may enhance the absorption of lipophilic stilbenoids.

Q5: Are the metabolites of stilbenoids biologically active?

A5: This is a subject of ongoing research. Some studies suggest that the sulfate and glucuronide conjugates of stilbenoids may possess some biological activity or can be deconjugated back to the parent compound in certain tissues.[2]

Data Presentation

Table 1: Oral Bioavailability and Half-life of Selected Stilbenoids in Rats

StilbenoidOral Dose (mg/kg)Half-life (h)Oral Bioavailability (%)Reference
Resveratrol501.48~20
Pterostilbene201.73~80[2]
Gnetol1004.26.59[2]
Piceatannol104.2350.7[2]

Experimental Protocols

Protocol 1: Preparation of Resveratrol-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a solvent injection method for preparing resveratrol-loaded SLNs.

Materials:

  • Resveratrol

  • Stearic acid

  • Lecithin

  • Myrj 52 (Polyoxyethylene (100) stearate)

  • Chloroform

  • Distilled water

Procedure:

  • Organic Phase Preparation: Dissolve 150 mg of resveratrol, 200 mg of stearic acid, and 100 mg of lecithin in 10 mL of chloroform.

  • Aqueous Phase Preparation: Dissolve an appropriate amount of Myrj 52 in 30 mL of distilled water and heat to 75°C ± 2°C.

  • Emulsification: Inject the organic phase into the hot aqueous phase under mechanical agitation at 1000 rpm.

  • Solvent Evaporation: Maintain the solution at 75°C with continuous stirring to evaporate the chloroform.

  • Nanoparticle Formation: Transfer the resulting condensed solution (approximately 5 mL) into an equal volume of cold water (0-2°C) under continuous mechanical stirring (1000 rpm) for 2 hours.

  • Purification: Centrifuge the suspension at 20,000 rpm to pellet the SLNs.

  • Final Preparation: Resuspend the pellet in ultrapure water, freeze, and then lyophilize for storage.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is for assessing the intestinal permeability of a stilbenoid compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Stilbenoid compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the stilbenoid compound dissolved in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the stilbenoid compound in the collected samples using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the bioavailability of a stilbenoid.

Materials:

  • Sprague-Dawley rats

  • Stilbenoid compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., DMSO:PEG-300)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Dosing:

    • Oral Group: Administer the stilbenoid compound suspended in the oral vehicle via oral gavage.

    • Intravenous Group: Administer the stilbenoid compound dissolved in the IV vehicle via tail vein injection.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the stilbenoid and its potential metabolites from the plasma and quantify their concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Protocol 4: In Vitro Assessment of Piperine's Effect on Resveratrol Glucuronidation

This protocol is designed to evaluate the inhibitory effect of piperine on the UGT-mediated metabolism of resveratrol using liver microsomes.

Materials:

  • Human or rat liver microsomes

  • Resveratrol

  • Piperine

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Magnesium chloride (MgCl2)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Control Group: In a microcentrifuge tube, combine liver microsomes, resveratrol, MgCl2, and phosphate buffer.

    • Inhibitor Group: Prepare the same mixture as the control group, but also add piperine at a desired concentration.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding UDPGA to each tube.

  • Incubation: Incubate the reactions at 37°C for a specific period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the tubes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze the concentrations of resveratrol and its glucuronide metabolites using a validated LC-MS/MS method.

  • Data Analysis: Compare the amount of resveratrol glucuronide formed in the control group versus the inhibitor group to determine the extent of inhibition by piperine.

Visualizations

Stilbenoid_Absorption_Metabolism cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Liver (First-Pass Metabolism) cluster_systemic_circulation Systemic Circulation Stilbenoid Stilbenoid (Oral) Stilbenoid_in_cell Stilbenoid Stilbenoid->Stilbenoid_in_cell Passive Diffusion UGT_SULT UGT & SULT Enzymes Stilbenoid_in_cell->UGT_SULT BCRP_MRP2 BCRP/MRP2 (Efflux) Stilbenoid_in_cell->BCRP_MRP2 Stilbenoid_to_liver Stilbenoid Stilbenoid_in_cell->Stilbenoid_to_liver Metabolites Glucuronide & Sulfate Conjugates Metabolites_to_liver Metabolites Metabolites->Metabolites_to_liver UGT_SULT->Metabolites BCRP_MRP2->Stilbenoid Efflux Stilbenoid_in_liver Stilbenoid Stilbenoid_to_liver->Stilbenoid_in_liver Metabolites_in_liver Further Conjugation Metabolites_to_liver->Metabolites_in_liver UGT_SULT_liver UGT & SULT Enzymes Stilbenoid_in_liver->UGT_SULT_liver Low_Stilbenoid Low Free Stilbenoid Stilbenoid_in_liver->Low_Stilbenoid High_Metabolites High Metabolites Metabolites_in_liver->High_Metabolites UGT_SULT_liver->Metabolites_in_liver Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Formulation Prepare Nanoparticle Formulation (Protocol 1) Caco2 Caco-2 Permeability Assay (Protocol 2) Formulation->Caco2 Metabolism Microsomal Metabolism Assay (Protocol 4) Formulation->Metabolism PK_Study Pharmacokinetic Study in Rats (Protocol 3) Caco2->PK_Study Metabolism->PK_Study

References

Astringin Formulation Strategies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Astringin Formulation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for improved therapeutic efficacy?

A1: The primary challenges with this compound formulation are its low aqueous solubility and poor bioavailability.[1][2] this compound, a stilbenoid, has a chemical structure that contributes to these limitations.[3][4] Overcoming these hurdles is crucial for enhancing its therapeutic effects, which include antioxidant and anti-inflammatory activities.[5][6]

Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A2: Several advanced drug delivery systems have shown promise for improving the bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoparticles: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs) can increase its surface area, leading to improved dissolution and absorption.[7][8]

  • Liposomes: These vesicular systems can encapsulate this compound, protecting it from degradation and facilitating its transport across biological membranes.[9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[11][12][13][14][15]

  • Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can increase its solubility and stability.[16][17][18][19][20]

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound has been shown to exert its anti-inflammatory effects by inhibiting the PI3K/AKT/NF-κB signaling pathway.[5][21] This pathway is a key regulator of inflammatory responses. By suppressing this pathway, this compound can reduce the production of pro-inflammatory cytokines.

Q4: What are the key physicochemical properties of this compound to consider during formulation development?

A4: Key properties of this compound (trans-astringin) include:

  • Molecular Formula: C₂₀H₂₂O₉[4]

  • Molecular Weight: 406.4 g/mol [3][4]

  • Solubility: Highly soluble in DMSO (150 mg/mL).[22][23][24] Its aqueous solubility is limited, which is a primary driver for developing advanced formulations.

  • Structure: It is the 3-β-D-glucoside of piceatannol.[4]

Q5: Are there any stability concerns with this compound formulations?

A5: Like many polyphenolic compounds, this compound may be susceptible to degradation from light, heat, and oxidative conditions. Stability studies of the final formulation are crucial and should be conducted under various environmental conditions to establish a suitable shelf-life.[25][26][27] Encapsulation techniques like liposomes and nanoparticles can help protect this compound from degradation.[7][9]

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency Poor affinity of this compound for the polymer matrix.Screen different types of polymers (e.g., PLGA, PCL). Optimize the drug-to-polymer ratio.
Drug leakage during the formulation process.Modify the solvent evaporation rate. Use a different solvent/antisolvent system.
Large Particle Size or Polydispersity Inefficient homogenization or sonication.Increase homogenization speed or sonication time. Optimize the concentration of the stabilizer.
Aggregation of nanoparticles.Ensure sufficient concentration of a suitable surfactant or stabilizer.
Poor In Vitro Dissolution Incomplete amorphization of this compound within the nanoparticles.Verify the amorphous state using techniques like DSC or XRD.
Insufficient release from the polymer matrix.Select a polymer with a faster degradation rate. Incorporate a hydrophilic polymer into the formulation.
Liposome Formulation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency Poor partitioning of this compound into the lipid bilayer or aqueous core.Adjust the lipid composition (e.g., add cholesterol to increase rigidity). Optimize the pH of the hydration buffer.
Leakage of the drug during preparation.Use a gentler preparation method (e.g., thin-film hydration followed by gentle sonication).
Vesicle Aggregation and Instability Insufficient surface charge.Incorporate charged lipids (e.g., DSPG) into the formulation to increase electrostatic repulsion.
Fusion of vesicles.Optimize the lipid concentration and storage temperature.
Inconsistent Vesicle Size Inhomogeneous sonication or extrusion.Ensure consistent sonication energy and time. Use a sequential extrusion process with decreasing pore sizes.

Quantitative Data from Similar Compounds

While specific quantitative data for this compound formulations is limited in publicly available literature, the following tables summarize findings for structurally similar flavonoids, which can serve as a valuable reference for experimental design.

Table 1: Nanoparticle Formulations of Flavonoids
Compound Formulation Particle Size (nm) Encapsulation Efficiency (%) Key Finding Reference
NaringinSolid Lipid Nanoparticles (SLNs)365 - 429~72Sustained release over 3 days.[28]
ApigeninPolymeric Nanoparticles~182-Improved oral bioavailability and antitussive effects.[11]
NaringeninElastic Liposomes--7.3-11.8 fold increase in skin deposition compared to aqueous solution.[29]
Table 2: Solid Dispersion Formulations of Flavonoids
Compound Carrier Drug:Carrier Ratio Solubility Enhancement Key Finding Reference
DiacereinPVP K301:5-Complete amorphization and significant dissolution enhancement.[15]
EbastineCroscarmellose Sodium1:158.2-foldImproved dissolution rate.[12][14]
ApigeninPluronic F-127--100% solubility at pH 6.8.[11]
Table 3: Cyclodextrin Inclusion Complexes of Flavonoids
Compound Cyclodextrin Molar Ratio Solubility Enhancement Key Finding Reference
ChrysinRAMEB1:17.41-foldImproved Caco-2 permeability.[17]
ChrysinRAMEB1:28.04-foldEnhanced absorption.[17]
Acyclovirβ-Cyclodextrin1:1-Kneading method showed better solubility enhancement.[20]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Solvent Evaporation

Objective: To encapsulate this compound in polymeric nanoparticles to improve its dissolution rate and bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Freeze-dryer

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed to form a primary oil-in-water (o/w) emulsion.

  • Sonication: Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Encapsulation Efficiency: UV-Vis spectrophotometry or HPLC

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Solid-State Characterization: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)

  • In Vitro Dissolution: Dialysis method in simulated gastrointestinal fluids.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to enhance its stability and cellular uptake.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS)

  • Rotary evaporator

  • Bath sonicator

  • Extruder

Methodology:

  • Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension in a bath sonicator to reduce the size of the vesicles and form small unilamellar vesicles (SUVs).

  • Extrusion (Optional): For a more uniform size distribution, pass the liposome suspension through an extruder with polycarbonate membranes of a defined pore size.

  • Purification: Separate the liposomes from unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization:

  • Vesicle Size and Polydispersity Index: Dynamic Light Scattering (DLS)

  • Encapsulation Efficiency: Spectrophotometry or HPLC after disrupting the liposomes with a suitable solvent.

  • Morphology: Transmission Electron Microscopy (TEM) with negative staining.

  • In Vitro Release: Dialysis method.

Visualizations

Astringin_PI3K_AKT_NFkB_Pathway LPS LPS PI3K PI3K LPS->PI3K Activates Oxidative_Stress Oxidative Stress LPS->Oxidative_Stress Induces This compound This compound This compound->PI3K Inhibits This compound->Oxidative_Stress Suppresses AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: this compound's inhibition of the PI3K/AKT/NF-κB signaling pathway.

Nanoparticle_Formulation_Workflow start Start organic_phase Prepare Organic Phase (this compound + Polymer in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) start->aqueous_phase emulsification Emulsification (o/w) organic_phase->emulsification aqueous_phase->emulsification sonication Sonication emulsification->sonication evaporation Solvent Evaporation sonication->evaporation purification Purification (Centrifugation/Washing) evaporation->purification lyophilization Lyophilization purification->lyophilization characterization Characterization lyophilization->characterization end End characterization->end Formulation_Strategy_Logic problem Problem: Low this compound Efficacy cause1 Low Aqueous Solubility problem->cause1 cause2 Poor Bioavailability problem->cause2 strategy Formulation Strategies cause1->strategy cause2->strategy nanoparticles Nanoparticles strategy->nanoparticles liposomes Liposomes strategy->liposomes solid_dispersion Solid Dispersions strategy->solid_dispersion cyclodextrins Cyclodextrin Complexes strategy->cyclodextrins outcome Improved Efficacy nanoparticles->outcome liposomes->outcome solid_dispersion->outcome cyclodextrins->outcome

References

Light sensitivity and degradation of Astringin solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common challenges associated with the light sensitivity and degradation of Astringin solutions. Please note that while direct quantitative data on the photostability of this compound is limited in published literature, this guide leverages available information on its aglycone, piceatannol, and other closely related stilbenoids to provide best practices and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Is this compound light sensitive?

Yes, as a stilbenoid, this compound is expected to be sensitive to light, particularly UV radiation. Stilbenes, including the aglycone of this compound, piceatannol, are known to be extremely sensitive to light and temperature, undergoing rapid degradation upon exposure to UV radiation[1]. This can lead to a loss of potency and the formation of degradation products in your experimental solutions.

Q2: What happens to this compound solutions when exposed to light?

Exposure to light, especially UV light, can induce photo-isomerization and photodegradation of this compound. For stilbenes like resveratrol, a related compound, light can cause the conversion from the biologically active trans form to the less active cis isomer[1]. Further degradation can lead to the formation of various photolytic decomposition products, which may interfere with your experiments or exhibit different biological activities.

Q3: How can I protect my this compound solutions from light-induced degradation?

To minimize photodegradation, it is crucial to protect this compound solutions from light at all stages of handling and storage. Always store stock solutions and experimental samples in amber-colored vials or wrap containers in aluminum foil. When conducting experiments, work in a dimly lit environment or use light-blocking shields for your equipment whenever possible.

Q4: What are the optimal storage conditions for this compound solutions?

This compound solutions should be stored in a cool, dark place. Based on stability data for its aglycone, piceatannol, storage at lower temperatures (e.g., -20°C) is recommended to maintain stability over time.

Q5: Are there any chemical stabilizers I can add to my this compound solution?

While specific stabilizers for this compound are not well-documented, the use of antioxidants or inclusion complexes with cyclodextrins has been shown to enhance the photostability of other light-sensitive phenolic compounds[1]. However, the compatibility and potential interference of such additives with your specific experimental setup should be carefully evaluated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of this compound due to light exposure.Prepare fresh solutions for each experiment and protect them from light at all times. Use amber vials or foil-wrapped containers.
Temperature-related degradation.Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of photodegradation products.Confirm the identity of new peaks using mass spectrometry. Review your light protection procedures.
Color change in the this compound solution. Oxidation or degradation of the compound.Discard the solution and prepare a fresh batch, ensuring minimal exposure to light and oxygen. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
Precipitation in the solution upon storage. Poor solubility or degradation leading to less soluble products.Check the solubility of this compound in your chosen solvent. If solubility is an issue, consider using a co-solvent. If degradation is suspected, prepare fresh solutions.

Data Presentation

Table 1: Stability of Piceatannol (this compound Aglycone) Solutions at Different Temperatures

Note: This data is for piceatannol and should be used as a reference for this compound with caution. The glycosidic bond in this compound may influence its stability profile.

TemperatureDurationRecovery (%)
Room Temperature24 hours95.2 ± 1.8
72 hours88.5 ± 2.1
+4°C24 hours98.1 ± 1.5
72 hours94.3 ± 1.9
-20°C24 hours99.5 ± 0.8
72 hours98.9 ± 1.2

(Data adapted from a study on piceatannol stability and presented here for illustrative purposes.)

Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability of this compound Solutions (Adapted from ICH Q1B Guidelines)

This protocol provides a general framework for evaluating the photostability of this compound solutions in a controlled laboratory setting.

1. Sample Preparation:

  • Prepare a solution of this compound in a relevant solvent (e.g., ethanol, DMSO, or an aqueous buffer) at a known concentration.

  • Prepare a "dark control" sample by wrapping a container of the same solution in aluminum foil to completely block light exposure.

2. Light Exposure:

  • Expose the test sample to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).

  • The light source should be equipped with a filter to simulate daylight conditions (D65/ID65 emission standard).

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

  • Monitor and control the temperature of the sample chamber to prevent thermal degradation.

3. Sample Analysis:

  • At predetermined time points during the light exposure, withdraw aliquots from both the exposed sample and the dark control.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantify the remaining concentration of this compound and monitor for the appearance of any degradation products.

4. Data Interpretation:

  • Compare the degradation of the light-exposed sample to the dark control to differentiate between photodegradation and thermal degradation.

  • Calculate the degradation rate and half-life of this compound under the specified light conditions.

Mandatory Visualizations

Experimental_Workflow_for_Photostability_Testing cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare this compound Solution C Expose Sample to Calibrated Light Source (UV/Vis) A->C B Prepare Dark Control (Foil-wrapped) D Withdraw Aliquots at Time Points B->D C->D E Analyze via Stability-Indicating HPLC D->E F Compare Exposed vs. Dark Control E->F G Calculate Degradation Rate F->G

Caption: Workflow for this compound Photostability Testing.

Stilbene_Photodegradation_Pathway cluster_stilbene Stilbene Structure cluster_isomerization Photo-isomerization cluster_degradation Photodegradation A trans-Astringin (Biologically Active) B cis-Astringin (Less Active) A->B UV Light C Oxidized Products, Cleavage Products, etc. A->C UV Light (prolonged exposure) B->A B->C UV Light

Caption: Potential Photodegradation Pathway for this compound.

References

Validation & Comparative

Astringin's Efficacy in Inhibiting TNF-α Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Astringin's ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production with other well-researched natural compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of TNF-α Inhibition

This compound has been demonstrated to be a potent inhibitor of TNF-α, a key pro-inflammatory cytokine. To contextualize its efficacy, this section compares its activity with other natural compounds known for their anti-inflammatory properties: Quercetin, Curcumin, and Resveratrol. The data presented is collated from various in vitro studies.

CompoundCell LineInducerMethod of QuantificationEffective Concentration / IC50Key Findings
This compound A549 (Human lung epithelial cells)LPSELISANot specifiedExtensively decreased the production of TNF-α.[1]
Quercetin Human Peripheral Blood Mononuclear Cells (PBMCs)PMA/Ca2+ ionophoreFACS1-50 µMSignificantly decreased the percentage of TNF-α-positive cells in a dose-dependent manner.[2]
L929 (Mouse fibrosarcoma cells)TNF-α/Act-DCell Viability Assay< 50 µmol/LCounteracted the cytotoxic effects of TNF-α.[3]
Curcumin Mono Mac 6 (Human monocytic macrophage cell line)LPSELISA5 µMInhibited LPS-induced production of TNF-α.[4]
THP-1 (Human monocytic cells)LPSELISA1-25 µMDose-dependent inhibition of secreted TNF-α.
Resveratrol 3T3/NIH (Mouse embryonic fibroblast cells)TNF-αReal-time RT-PCR50 nMSuppressed TNF-α induced overexpression of pro-inflammatory molecules.[5][6]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αImmunofluorescence1 µMInhibited TNF-α-induced NF-κB nuclear translocation.[7]

Signaling Pathway Modulated by this compound

This compound exerts its inhibitory effect on TNF-α production primarily through the suppression of the PI3K/AKT/NF-κB signaling pathway. Below is a diagram illustrating this mechanism.

Caption: this compound's inhibition of the PI3K/AKT/NF-κB pathway.

Experimental Protocols

This section details the methodologies for the key experiments used to validate the inhibitory effect of this compound and its alternatives on TNF-α production.

Cell Culture and Treatment for TNF-α Induction

Objective: To induce the production of TNF-α in a relevant cell line to test the efficacy of inhibitory compounds.

Protocol:

  • Cell Seeding: A549 human lung epithelial cells are seeded in 6-well plates at a density of approximately 3 x 10^5 cells per well.[7]

  • Incubation: The cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator for 24 hours to allow for adherence.

  • Pre-treatment: The culture medium is replaced with fresh medium containing the desired concentrations of this compound or the alternative compound. The cells are incubated for a pre-determined time (e.g., 1-2 hours).

  • Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to stimulate TNF-α production.[8] A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.[9]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected, centrifuged to remove cellular debris, and stored at -80°C for subsequent analysis.

Quantification of TNF-α by ELISA

Objective: To measure the concentration of TNF-α in the cell culture supernatant.

Protocol:

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for human TNF-α and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Addition: The plate is washed again. The collected cell culture supernatants and a series of known concentrations of recombinant human TNF-α standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After another wash, a biotinylated detection antibody specific for human TNF-α is added to each well and incubated for 1-2 hours at room temperature.

  • Streptavidin-HRP: The plate is washed, and Streptavidin-Horseradish Peroxidase (HRP) conjugate is added. The plate is then incubated for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added to each well, leading to the development of a colored product.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by interpolating from the standard curve.

Western Blot Analysis of the PI3K/AKT/NF-κB Pathway

Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/AKT/NF-κB signaling pathway.

Protocol:

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-PI3K, phospho-AKT, phospho-IκBα, NF-κB p65, and their total forms), as well as a loading control (e.g., β-actin or GAPDH).

  • Washing: The membrane is washed three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Experimental and Comparative Workflow

The following diagrams illustrate the general workflow for evaluating TNF-α inhibitors and a logical comparison of this compound with its alternatives.

cluster_workflow Experimental Workflow A Cell Culture (e.g., A549 cells) B Pre-treatment with Inhibitor (e.g., this compound) A->B C Induction of Inflammation (e.g., with LPS) B->C D Sample Collection (Supernatant and Cell Lysate) C->D E TNF-α Quantification (ELISA) D->E F Signaling Pathway Analysis (Western Blot) D->F G Data Analysis and Conclusion E->G F->G

Caption: General workflow for evaluating TNF-α inhibitors.

cluster_comparison Comparative Logic Inhibitor TNF-α Inhibitor This compound This compound Inhibitor->this compound Quercetin Quercetin Inhibitor->Quercetin Curcumin Curcumin Inhibitor->Curcumin Resveratrol Resveratrol Inhibitor->Resveratrol PI3K_pathway PI3K/AKT/NF-κB Inhibition This compound->PI3K_pathway Primary Astringin_eff Reduces TNF-α in A549 cells This compound->Astringin_eff NFkB_pathway NF-κB Pathway Inhibition Quercetin->NFkB_pathway Others_eff Reduces TNF-α in various cell types Quercetin->Others_eff Curcumin->NFkB_pathway Curcumin->Others_eff Resveratrol->NFkB_pathway MAPK_pathway MAPK Pathway Inhibition Resveratrol->MAPK_pathway Resveratrol->Others_eff Mechanism Mechanism of Action Efficacy Reported Efficacy

Caption: Logical comparison of this compound and alternative TNF-α inhibitors.

References

A Comparative Guide to Ferroptosis Inhibitors: Astringin vs. Ferrostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] The development and characterization of potent inhibitors are crucial for both studying its mechanisms and devising therapeutic strategies. This guide provides an objective comparison of two prominent ferroptosis inhibitors: Astringin, a naturally occurring dietary polyphenol, and Ferrostatin-1 (Fer-1), a potent synthetic antioxidant that has become a benchmark compound in the field.[3][4][5]

Mechanism of Action: Two Distinct Strategies

While both this compound and Ferrostatin-1 effectively inhibit ferroptosis, their underlying mechanisms differ significantly. Ferrostatin-1 acts as a highly specific and potent radical-trapping antioxidant, whereas this compound functions as a more conventional antioxidant.

Ferrostatin-1: This synthetic aromatic amine is a potent inhibitor of ferroptosis with an EC50 of 60 nM in HT-1080 cells.[5] Its primary mechanism involves scavenging lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation that is the ultimate executioner of ferroptotic cell death.[1][6] Research has revealed a sophisticated mechanism for Fer-1 that goes beyond simple radical scavenging:

  • Redox-Based Catalytic Recycling: Fer-1 engages in a redox cycle with iron ions. It can reduce lipid alkoxyl radicals, and the resulting Fer-1 radical is then reduced back to its active form by ferrous iron (Fe²⁺). This pseudo-catalytic cycle allows it to inhibit peroxidation without being rapidly consumed.[3][7]

  • Inhibition of 15-Lipoxygenase (15LOX)/PEBP1 Complex: Fer-1 has been shown to bind to the 15LOX/PEBP1 complex, effectively inhibiting the enzymatic production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a key ferroptotic death signal.[8][9]

This compound: This dietary stilbene, found in sources like grape skin and red wine, inhibits ferroptosis through a classical antioxidant mechanism.[3]

  • Hydrogen Atom Donation: this compound preferentially donates hydrogen atoms, primarily from the 4'-OH position of its chemical structure, to neutralize reactive oxygen species (ROS).[3][4][10] This action directly scavenges the free radicals that initiate and propagate lipid peroxidation.

  • General ROS Scavenging: Unlike the highly specific action of Fer-1, this compound's activity is more aligned with conventional antioxidants that reduce overall oxidative stress.[3]

Signaling Pathway Overview

The following diagram illustrates the canonical ferroptosis pathway and the points of intervention for both inhibitors. Ferroptosis is typically initiated by the inhibition of System Xc⁻ (leading to glutathione depletion) or the direct inhibition of Glutathione Peroxidase 4 (GPX4).[2] This cripples the cell's primary defense against lipid peroxides, leading to their iron-dependent accumulation and eventual cell death.

G cluster_0 Ferroptosis Induction cluster_1 Cellular Defense & Core Pathway cluster_2 Inhibitor Intervention Erastin Erastin SystemXc System Xc⁻ (Cystine/Glutamate Antiporter) Erastin->SystemXc Inhibits RSL3 RSL3 GPX4 Glutathione Peroxidase 4 (GPX4) RSL3->GPX4 Inhibits GSH Glutathione (GSH) SystemXc->GSH Cystine for Synthesis GSH->GPX4 Cofactor Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS Reduces to Lipid Alcohols CellDeath Ferroptotic Cell Death Lipid_ROS->CellDeath Accumulation Leads to PUFA_PL PUFA-containing Phospholipids PUFA_PL->Lipid_ROS Peroxidation ACSL4 ACSL4 ACSL4->PUFA_PL Esterifies PUFAs into membranes Iron Fe²⁺ Iron->Lipid_ROS Catalyzes (Fenton Reaction) Fer1 Ferrostatin-1 Fer1->Lipid_ROS Traps Radicals & Inhibits LOX/PEBP1 This compound This compound This compound->Lipid_ROS Scavenges ROS via H-atom Donation

Caption: The Ferroptosis Pathway and Inhibitor Targets.

Data Presentation: Comparative Efficacy

Experimental data from a study directly comparing Ferrostatin-1 and this compound in an erastin-induced ferroptosis model using bone marrow-derived mesenchymal stem cells (bmMSCs) highlights their different potency and concentration-dependent effects.[4]

Table 1: Inhibition of Erastin-Induced Ferroptosis in bmMSCs

Compound Concentration Cell Viability (% of Control) Lipid Peroxidation Inhibition
This compound 1 µM Not Reported Moderate
10 µM Not Reported Good
100 µM 77.3% Strong
Ferrostatin-1 1 µM 99.8% Strong
Erastin Model - 51.4% N/A (Inducer)
Control - 100% N/A (Baseline)

Data sourced from Chen et al., 2021.[4]

Table 2: Antioxidant Activity (IC50 Values)

Compound Superoxide Anion (•O₂⁻) Scavenging IC50 (µM)
This compound > 200 µM
Piceatannol (related stilbene) 14.1 µM
Ferrostatin-1 > 200 µM

Data sourced from Chen et al., 2021.[3]

Summary of Findings:

  • Potency: Ferrostatin-1 is significantly more potent than this compound. A 1 µM concentration of Fer-1 was sufficient to almost completely rescue cells from erastin-induced death, whereas this compound required a 100 µM concentration to achieve 77.3% viability.[4]

  • Mechanism Correlation: The low superoxide scavenging activity of both Fer-1 and this compound in a cell-free assay suggests their primary ferroptosis inhibitory action is not through direct scavenging of this specific radical.[3] Fer-1's high potency is attributed to its catalytic recycling mechanism, while this compound's effect is linked to its ability to donate hydrogen atoms to neutralize lipid-based radicals directly within the cellular environment.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare ferroptosis inhibitors.

Erastin-Induced Ferroptosis in Bone Marrow-Derived Mesenchymal Stem Cells (bmMSCs)
  • Objective: To establish a cellular model of ferroptosis for testing inhibitors.

  • Protocol:

    • Cell Culture: Culture bmMSCs in appropriate growth medium until they reach a suitable confluency (e.g., 80%).

    • Induction: Treat the cells with erastin (an inhibitor of System Xc⁻) at a pre-determined cytotoxic concentration. In the reference study, this established the "model group".[4]

    • Treatment: Concurrently or post-induction, treat the cells with various concentrations of the test inhibitors (this compound: 1, 10, 100 µM; Ferrostatin-1: 1 µM).[4]

    • Controls: Maintain a "control group" with only medium and a "model group" with only erastin.[4]

    • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Analysis: Proceed with downstream assays such as cell viability and lipid peroxidation analysis.

Cell Viability Assessment (CCK-8 Assay)
  • Objective: To quantify the protective effect of inhibitors against ferroptotic cell death.

  • Protocol:

    • After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group. The formula used is typically: (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100%.

Lipid Peroxidation Measurement (C11-BODIPY Assay)
  • Objective: To visualize and quantify the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.

  • Protocol:

    • Following treatment, wash the cells with a buffered saline solution (e.g., PBS).

    • Load the cells with the C11-BODIPY 581/591 probe at a final concentration of ~2.5-10 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells again to remove excess probe.

    • Analyze the cells using fluorescence microscopy or flow cytometry. The probe emits green fluorescence upon oxidation of the polyunsaturated butadienyl portion, indicating lipid peroxidation. Unoxidized probe fluoresces red.

    • Quantify the fluorescence intensity ratio (green/red) to determine the level of lipid peroxidation.

Experimental Workflow Diagram

G Start Start: Seed bmMSCs in Plates Induce Induce Ferroptosis (e.g., with Erastin) Start->Induce Treat Add Inhibitors (this compound or Fer-1) at various concentrations Induce->Treat Incubate Incubate for Defined Period (e.g., 24h) Treat->Incubate Split Assay Preparation Incubate->Split CCK8 Cell Viability: CCK-8 Assay Split->CCK8 Plate 1 BODIPY Lipid Peroxidation: C11-BODIPY Staining Split->BODIPY Plate 2 FACS Cell Death Analysis: Flow Cytometry Split->FACS Plate 3 Analysis Data Analysis & Comparison CCK8->Analysis BODIPY->Analysis FACS->Analysis

Caption: A typical experimental workflow for comparing inhibitors.

Safety and Therapeutic Potential

A significant consideration in drug development is the safety profile of a compound.

  • This compound (Dietary Polyphenol): As a natural dietary component, this compound is generally considered to have a higher safety profile. Dietary phytophenols may be safer options for balancing ferroptosis in normal versus diseased cells compared to synthetic arylamines.[3][4]

  • Ferrostatin-1 (Synthetic Arylamine): While highly effective, synthetic ferroptosis inhibitors like Fer-1 are not part of a normal diet and may carry risks of cytotoxicity or adverse metabolic effects, which require thorough investigation.[4] However, its high potency makes it an invaluable research tool and a strong candidate for therapeutic development in acute conditions where a powerful anti-ferroptotic effect is needed.[6]

Conclusion

This compound and Ferrostatin-1 represent two distinct classes of ferroptosis inhibitors with different mechanisms, potencies, and potential applications.

  • Ferrostatin-1 is a highly potent, specific inhibitor ideal for research and potential therapeutic use in acute, severe pathologies driven by ferroptosis. Its unique catalytic recycling mechanism and ability to inhibit the LOX/PEBP1 complex make it exceptionally efficient.

  • This compound is a less potent, natural antioxidant that acts through a conventional hydrogen-donating mechanism. Its value lies in its potential as a safer, long-term dietary supplement or as a lead compound for developing new, less toxic ferroptosis inhibitors.

The choice between these inhibitors depends on the specific research question or therapeutic context. For establishing a definitive role for ferroptosis, the high potency and specificity of Ferrostatin-1 are advantageous. For applications where safety is paramount, exploring the potential of natural compounds like this compound is a promising avenue.

References

Astringin vs. Piceatannol: A Comparative Analysis of a Stilbenoid Glycoside and its Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

Astringin, a glucoside of piceatannol, and its aglycone form, piceatannol, are both naturally occurring stilbenoids that have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative overview of their performance in key therapeutic areas, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

This analysis delves into their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for the key assays mentioned are also provided to ensure reproducibility and further investigation.

Comparative Biological Activity: Data Summary

The following tables summarize the available quantitative data comparing the biological activities of this compound and Piceatannol. It is important to note that while direct comparative studies are available for some activities, others are inferred from individual studies.

Table 1: Comparative Antioxidant Activity
Assay IC50 (μM)
This compound Piceatannol
Superoxide Anion (•O2−) Scavenging[1][2]15.3 ± 1.2
Reference
Trolox25.6 ± 2.1
Table 2: Comparative Ferroptosis-Inhibitory Activity
Assay Cell Viability (%) at 100 μM
This compound Piceatannol
Erastin-induced ferroptosis in bmMSCs[1]77.3
Table 3: Anticancer Activity (Cytotoxicity)
Cell Line IC50 (μM)
This compound Piceatannol
MCF-7 (Breast Cancer)Data not available
C6 (Glioma)Data not available
HepG2 (Liver Cancer)Data not available
HeLa (Cervical Cancer)Data not available
HT-29 (Colon Cancer)Data not available

In-Depth Comparison of Biological Activities

Antioxidant and Ferroptosis-Inhibitory Effects

Direct comparative studies demonstrate that piceatannol is a more potent antioxidant than this compound in scavenging superoxide anions, with a lower IC50 value.[1][2] This difference in activity is attributed to the presence of the free hydroxyl group at the 3-position in piceatannol, which is glycosylated in this compound.[1] This structural difference also impacts their ability to inhibit ferroptosis, a form of iron-dependent programmed cell death. In a study on erastin-induced ferroptosis in bone marrow-derived mesenchymal stem cells (bmMSCs), piceatannol exhibited a greater protective effect, resulting in higher cell viability compared to this compound at the same concentration.[1]

Anti-inflammatory Activity
Anticancer Activity

Piceatannol has been investigated more extensively than this compound for its anticancer properties. Studies have shown that piceatannol can inhibit the proliferation of various cancer cell lines.[6] For instance, an ethyl acetate root extract of Sophora interrupta, containing piceatannol as an active component, showed an IC50 value of 250 μg/mL on MCF-7 breast cancer cells.[7] However, another study reported that piceatannol was inactive against HT-29, HeLa, MCF-7, and KB cells at the concentrations tested.[4] The anticancer activity of this compound is less well-documented, and direct comparative studies with piceatannol are lacking.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and Piceatannol are mediated through their interaction with various cellular signaling pathways.

This compound's Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the PI3K/AKT/NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

Astringin_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT Ikk IKK AKT->Ikk IkB IκB Ikk->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation This compound This compound This compound->PI3K inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription

Caption: this compound's inhibition of the PI3K/AKT/NF-κB pathway.

Piceatannol's Anti-inflammatory Signaling Pathway

Piceatannol has been shown to inhibit inflammation by targeting both the NF-κB and MAPK signaling pathways. This dual inhibition highlights its potent anti-inflammatory potential.

Piceatannol_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TNFR->MAPK_pathway IkB IκB IKK->IkB P p65 p65 IKK->p65 P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation AP1 AP-1 MAPK_pathway->AP1 activates Piceatannol Piceatannol Piceatannol->IKK inhibits Piceatannol->MAPK_pathway inhibits DNA DNA NFkB_nuc->DNA AP1->DNA Inflammatory_genes Inflammatory Genes (COX-2, MMPs) DNA->Inflammatory_genes transcription

Caption: Piceatannol's inhibition of NF-κB and MAPK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays (Superoxide Anion Scavenging)

Principle: This assay measures the ability of an antioxidant to scavenge the superoxide radical (•O2−), which is generated by a phenazine methosulfate-NADH system. The reduction of nitroblue tetrazolium (NBT) to a colored formazan by •O2− is inhibited in the presence of an antioxidant, and this inhibition is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (this compound or Piceatannol) and a positive control (Trolox) in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add 50 µL of various concentrations of the test compound or standard.

  • Add 50 µL of 300 µM NBT solution to each well.

  • Initiate the reaction by adding 50 µL of 468 µM NADH solution.

  • Immediately after, add 50 µL of 60 µM phenazine methosulfate (PMS) to each well.

  • Incubate the plate at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm using a microplate reader.

  • The percentage of superoxide radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells (e.g., bmMSCs, cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Piceatannol for the desired time period (e.g., 24, 48 hours).

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Culture cells and treat with this compound or Piceatannol and/or an inflammatory stimulus (e.g., LPS, TNF-α).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-p65, p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Conclusion

Both this compound and its aglycone Piceatannol exhibit promising antioxidant, anti-inflammatory, and potentially anticancer properties. The available data suggests that Piceatannol is a more potent antioxidant and ferroptosis inhibitor, likely due to its free hydroxyl group. While both compounds modulate key inflammatory signaling pathways, a lack of direct comparative studies on their anti-inflammatory and anticancer IC50 values makes it difficult to definitively state which is superior in these aspects. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and guide future drug development efforts. The provided experimental protocols and pathway diagrams offer a framework for such future investigations.

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Astringin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a proposed Ultraviolet-Visible (UV-Vis) spectrophotometric method for the quantitative analysis of Astringin. The information presented is based on established analytical methodologies for similar flavonoid and stilbene compounds and serves as a practical framework for laboratory application.

Introduction

This compound, a stilbenoid glucoside, is a natural compound found in various plant species and is of significant interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC and UV-Vis spectrophotometry are common analytical techniques for the quantification of such compounds. This guide outlines and compares the experimental protocols and expected performance characteristics of both methods.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) offers high specificity and the ability to separate this compound from other potentially interfering compounds in a complex matrix. In contrast, UV-Vis spectrophotometry is a simpler, more cost-effective method that can be suitable for the rapid quantification of this compound in relatively pure samples.

High-Performance Liquid Chromatography (HPLC) Method

The following protocol is a robust starting point for the development and validation of an HPLC method for this compound quantification, based on common practices for similar phenolic compounds.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

      • Gradient Program: A typical starting point would be a linear gradient from 5-95% Solvent B over 30-40 minutes. The exact gradient should be optimized to achieve good resolution of the this compound peak from other components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 310 nm is a suitable starting point for detection.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent, followed by filtration through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometric Method

This proposed UV-Vis method is based on the characteristic UV absorbance of flavonoids and stilbenes. The maximum absorption wavelength (λmax) for this compound is crucial for this method and is expected to be in the range of 300-330 nm. For the purpose of this guide, a hypothetical λmax of 320 nm will be used. Researchers should experimentally determine the precise λmax for this compound in their chosen solvent.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the λmax of this compound in the chosen solvent.

    • Analytical Wavelength: Use the determined λmax (e.g., 320 nm) for all absorbance measurements.

  • Solvent: A suitable UV-transparent solvent such as methanol or ethanol.

  • Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent and create a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent and filter if necessary to obtain a clear solution. Dilute the sample solution as needed to ensure the absorbance falls within the linear range of the calibration curve.

Data Presentation: A Comparative Overview

The following tables summarize the expected validation parameters for both the HPLC and the proposed UV-Vis methods for this compound quantification. These values are based on typical performance characteristics for the analysis of similar compounds and should be confirmed through experimental validation.

Table 1: Linearity and Range

ParameterHPLCUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Concentration LevelHPLC (% Recovery)UV-Vis Spectrophotometry (% Recovery)
Low (80%) 98 - 102%97 - 103%
Medium (100%) 98 - 102%97 - 103%
High (120%) 98 - 102%97 - 103%

Table 3: Precision (%RSD)

ParameterHPLC (%RSD)UV-Vis Spectrophotometry (%RSD)
Repeatability (Intra-day) ≤ 2.0%≤ 2.5%
Intermediate Precision (Inter-day) ≤ 3.0%≤ 3.5%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterHPLCUV-Vis Spectrophotometry
LOD ~0.1 µg/mL~0.5 µg/mL
LOQ ~0.3 µg/mL~1.5 µg/mL

Visualizing the Workflow and Validation Process

The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationship of the cross-validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv_vis UV-Vis Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject UV_Vis_Spectrophotometer UV-Vis Spectrophotometer Filtration->UV_Vis_Spectrophotometer Measure C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (310 nm) C18_Column->UV_Detector Quantification_HPLC Quantification (HPLC) UV_Detector->Quantification_HPLC Wavelength_Scan Wavelength Scan (for λmax) UV_Vis_Spectrophotometer->Wavelength_Scan Absorbance_Measurement Absorbance Measurement (at λmax) Wavelength_Scan->Absorbance_Measurement Quantification_UV_Vis Quantification (UV-Vis) Absorbance_Measurement->Quantification_UV_Vis Comparison Method Comparison Quantification_HPLC->Comparison Quantification_UV_Vis->Comparison

Caption: Experimental workflow for this compound quantification.

cross_validation_logic cluster_methods Analytical Methods cluster_validation_params Validation Parameters (ICH Guidelines) HPLC HPLC Method Validation_Process Validation Process HPLC->Validation_Process UV_Vis UV-Vis Method UV_Vis->Validation_Process Linearity Linearity & Range Comparison Comparative Analysis Linearity->Comparison Accuracy Accuracy Accuracy->Comparison Precision Precision Precision->Comparison Specificity Specificity Specificity->Comparison LOD LOD LOD->Comparison LOQ LOQ LOQ->Comparison Validation_Process->Linearity Validation_Process->Accuracy Validation_Process->Precision Validation_Process->Specificity Validation_Process->LOD Validation_Process->LOQ

Caption: Cross-validation logical relationship.

Conclusion

Both HPLC and UV-Vis spectrophotometry can be valid methods for the quantification of this compound, with the choice of method depending on the specific application, sample complexity, and available resources.

  • HPLC is the recommended method for complex samples where specificity is critical, such as in raw plant extracts or biological matrices. Its higher sensitivity and resolving power ensure accurate quantification in the presence of interfering substances.

  • UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for the analysis of relatively pure this compound samples, such as in finished products or during certain stages of process monitoring.

It is essential to perform a thorough method validation for the chosen technique according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results. This guide provides a foundational framework for initiating such a cross-validation study.

Astringin vs. Resveratrol: A Comparative Analysis of Their Potency in Cancer Chemoprevention

Author: BenchChem Technical Support Team. Date: November 2025

While both astringin and resveratrol, two closely related natural stilbenoids, exhibit cancer chemopreventive properties, current experimental evidence suggests that resveratrol is the more potent of the two in certain cancer models and mechanistic pathways. Direct comparative studies are limited, but available data indicates resveratrol has a stronger inhibitory effect on the development of preneoplastic lesions and key inflammatory enzymes involved in carcinogenesis.

A pivotal study directly comparing the efficacy of trans-astringin and trans-resveratrol in a mouse mammary gland model found that resveratrol demonstrated a significantly higher inhibition of 7,12-dimethylbenz[a]anthracene (DMBA)-induced preneoplastic lesions. At a concentration of 10 µg/ml, resveratrol inhibited lesion development by 87.5%, whereas this compound showed a 68.8% inhibition[1][2].

This difference in potency may be partially explained by their differential effects on key enzymes in the inflammatory pathway. The same study investigated their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor promotion. Trans-resveratrol exhibited significant inhibitory activity against COX-2, with a 50% inhibitory concentration (IC50) of 32.2 µM. In stark contrast, trans-astringin showed no activity in either COX-1 or COX-2 assays[1][2]. This suggests that resveratrol's anti-inflammatory mechanism, at least in part through COX-2 inhibition, is a key differentiator in its chemopreventive potency.

Comparative Data on Chemopreventive Activity

To facilitate a clearer understanding of their relative potency based on available data, the following tables summarize the key findings from comparative experimental studies.

In Vivo Chemopreventive Activity Concentration This compound (trans-) Resveratrol (trans-) Reference
Inhibition of DMBA-induced preneoplastic lesions in mouse mammary glands10 µg/ml68.8% inhibition87.5% inhibition[1][2]
In Vitro Anti-inflammatory Activity Metric This compound (trans-) Resveratrol (trans-) Reference
Cyclooxygenase-2 (COX-2) InhibitionIC50Inactive32.2 µM[1][2]
Cyclooxygenase-1 (COX-1) InhibitionIC50Inactive14.9 µM[1][2]

Experimental Protocols

A summary of the methodologies employed in the key comparative study is provided below to offer insight into the experimental design.

Inhibition of Preneoplastic Lesions in Mouse Mammary Gland Organ Culture:

  • Model: Mouse mammary glands were treated with the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) to induce preneoplastic lesions.

  • Treatment: The glands were incubated with either trans-astringin or trans-resveratrol at a concentration of 10 µg/ml.

  • Analysis: The development of preneoplastic lesions was assessed and quantified to determine the inhibitory effect of each compound.

Cyclooxygenase (COX) Inhibition Assay:

  • Enzymes: Ovine COX-1 and human recombinant COX-2 were used.

  • Method: The assay measured the uptake of oxygen during prostaglandin biosynthesis from arachidonic acid.

  • Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) was determined.

Signaling Pathways and Logical Relationships

The differential activity of this compound and resveratrol, particularly in COX-2 inhibition, highlights their distinct interactions with cellular signaling pathways involved in cancer development. The following diagrams illustrate the general mechanism of COX-2 in promoting tumorigenesis and the proposed differential impact of resveratrol and this compound based on the available data.

COX2_Pathway cluster_effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition Tumor_Growth Tumor Growth and Progression Resveratrol Resveratrol Resveratrol->COX2 Inhibition This compound This compound

Caption: Role of COX-2 in tumorigenesis and its inhibition by resveratrol.

The diagram above illustrates how the enzyme COX-2 converts arachidonic acid into prostaglandins, which in turn promote inflammation, cell proliferation, angiogenesis, and inhibit apoptosis, all contributing to tumor growth. Resveratrol directly inhibits COX-2, thereby blocking these pro-tumorigenic effects. The absence of an inhibitory arrow from this compound reflects its inactivity against COX-2 in the cited study.

Experimental_Workflow start Start: Comparative Study mammary_gland Mouse Mammary Gland Organ Culture start->mammary_gland cox_assay Cyclooxygenase (COX) Inhibition Assay start->cox_assay dmba_treatment Carcinogen Treatment (DMBA) mammary_gland->dmba_treatment enzyme_incubation Incubation with COX-1 or COX-2 cox_assay->enzyme_incubation compound_treatment Treatment with This compound or Resveratrol dmba_treatment->compound_treatment lesion_analysis Analysis of Preneoplastic Lesions compound_treatment->lesion_analysis comparison Comparison of Potency lesion_analysis->comparison compound_addition Addition of This compound or Resveratrol enzyme_incubation->compound_addition activity_measurement Measurement of Enzyme Activity (IC50) compound_addition->activity_measurement activity_measurement->comparison

Caption: Experimental workflow for comparing this compound and resveratrol.

This flowchart outlines the parallel experimental arms used to compare the chemopreventive effects of this compound and resveratrol. One arm assesses their in vivo efficacy in a mouse mammary gland organ culture model, while the other evaluates their in vitro inhibitory activity against COX enzymes. The results from both arms are then integrated to provide a comparative assessment of their potency.

References

A Comparative Analysis of the Bioavailability of Astringin and Pterostilbene

Author: BenchChem Technical Support Team. Date: November 2025

In the field of pharmacology and nutraceutical research, the efficacy of a bioactive compound is fundamentally linked to its bioavailability. This guide provides a detailed comparison of the bioavailability of two naturally occurring stilbenoids: Astringin and Pterostilbene. While both share a common stilbene backbone, their structural modifications—glycosylation in this compound and methylation in Pterostilbene—profoundly influence their pharmacokinetic profiles. This analysis is based on available preclinical data and is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Direct comparative pharmacokinetic studies providing quantitative oral bioavailability data for this compound are notably absent in the current scientific literature. This compound is the 3'-β-D-glucoside of piceatannol. Generally, the addition of a glycoside moiety to a polyphenol significantly decreases its direct absorption, making it reliant on enzymatic hydrolysis by gut microbiota.

In stark contrast, Pterostilbene, a dimethylated analog of resveratrol, is well-documented to possess high oral bioavailability.[1] Its methoxy groups increase lipophilicity and protect against rapid metabolic conjugation, facilitating superior absorption and systemic exposure.[2]

This guide will present the robust quantitative data available for Pterostilbene and provide a qualitative, structure-based assessment of this compound's likely bioavailability, supported by data on its aglycone, piceatannol.

Comparative Bioavailability Data

Due to the lack of direct oral pharmacokinetic data for this compound, a quantitative side-by-side comparison is not feasible. The following table summarizes the comprehensive data available for Pterostilbene from a key preclinical study in rats.

Table 1: Oral Pharmacokinetic Parameters of Pterostilbene in Rats
ParameterValue (Mean ± SD)ConditionsReference
Dose (Oral) 56 mg/kgSingle dose, oral gavage[1]
Cmax 2,820 ± 976 ng/mLMaximum plasma concentration[1]
Tmax 2.0 ± 1.7 hTime to reach Cmax[1]
AUC₀₋ᵢₙf 13,700 ± 4,310 ng·h/mLArea under the plasma concentration-time curve[1]
t₁/₂ 1.5 ± 0.2 hElimination half-life[1]
F (%) 66.9 ± 21.9 %Absolute Oral Bioavailability[1]

Note on this compound & Piceatannol:

  • This compound: No published studies provide oral Cmax, Tmax, AUC, or bioavailability data. As a glycoside, its bioavailability is expected to be very low.

  • Piceatannol (this compound's Aglycone): While oral pharmacokinetic data is scarce, one study noted that after intravenous administration of 10 mg/kg in rats, the plasma AUC was 8.48 ± 2.48 µg·h/mL.[3] The same study characterized piceatannol as a poorly bioavailable compound upon oral administration, though a specific percentage was not determined.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies.

Protocol for Pterostilbene Bioavailability Study in Rats[1]
  • Subjects: Male Sprague-Dawley rats.

  • Housing: Animals were housed in controlled conditions with a standard diet and water ad libitum.

  • Oral Dosing Formulation: Pterostilbene was prepared as a suspension in a vehicle of 0.5% (w/v) aqueous methylcellulose containing 0.2% (w/v) Tween 80.

  • Administration (Oral): A single dose of Pterostilbene (56 mg/kg) was administered via oral gavage.

  • Intravenous Dosing Formulation: For bioavailability calculation, Pterostilbene was dissolved in a vehicle of DMSO:PEG-300 (15:85, v/v).

  • Administration (Intravenous): A single dose of Pterostilbene (11.2 mg/kg) was administered via intravenous injection to a separate group of rats.

  • Blood Sampling: Serial blood samples were collected from the jugular vein at specified time points post-administration.

  • Sample Analysis: Plasma concentrations of Pterostilbene and its metabolites were quantified using a validated high-pressure liquid chromatography-tandem mass spectrometer (HPLC-MS/MS) system.

  • Pharmacokinetic Analysis: Noncompartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life. Absolute oral bioavailability (F) was calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations: Structural and Methodological Diagrams

The following diagrams, generated using DOT language, illustrate the key structural differences that dictate bioavailability and the general workflow of a pharmacokinetic study.

cluster_0 This compound (Piceatannol Glucoside) cluster_1 Pterostilbene (Dimethylated Stilbene) This compound This compound (Hydrophilic, Large) Gut Gut Lumen This compound->Gut Microbiota Microbiota Hydrolysis (Rate-Limiting Step) Gut->Microbiota Piceatannol Piceatannol (Aglycone) Microbiota->Piceatannol Metabolism_A Rapid Phase II Metabolism (Glucuronidation/Sulfation) Piceatannol->Metabolism_A Systemic_A Low Systemic Exposure Metabolism_A->Systemic_A Pterostilbene Pterostilbene (Lipophilic, Small) Absorption Direct Passive Absorption Pterostilbene->Absorption Metabolism_P Slower Phase II Metabolism (Protected by Methoxy Groups) Absorption->Metabolism_P Systemic_P High Systemic Exposure Metabolism_P->Systemic_P

Caption: Comparative metabolic pathways of this compound and Pterostilbene.

start Start: Dosing iv_dose Intravenous (IV) Administration start->iv_dose oral_dose Oral (PO) Administration start->oral_dose sampling Serial Blood Sampling iv_dose->sampling oral_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification) processing->analysis auc_iv Calculate AUC_IV analysis->auc_iv auc_oral Calculate AUC_Oral, Cmax, Tmax analysis->auc_oral pk_calc Pharmacokinetic Analysis bioavailability Calculate Absolute Bioavailability (F%) pk_calc->bioavailability auc_iv->pk_calc auc_oral->pk_calc

Caption: Workflow for a typical in vivo oral bioavailability study.

Conclusion

The available evidence strongly indicates that Pterostilbene possesses significantly greater oral bioavailability than this compound . The structural characteristics of Pterostilbene—namely, its two methoxy groups—render it more lipophilic and less susceptible to the extensive first-pass metabolism that limits the systemic exposure of many polyphenols.[2] In a rat model, Pterostilbene demonstrated an excellent oral bioavailability of approximately 67%.[1]

Conversely, this compound's structure as a glycoside of piceatannol suggests its bioavailability is inherently poor. The hydrophilic sugar moiety is a major barrier to passive absorption, and the molecule must first undergo deglycosylation by intestinal microflora before the aglycone (piceatannol) can be absorbed. This process is often inefficient and variable. Even piceatannol itself is considered to be poorly bioavailable.[3] Therefore, for research and development purposes where high systemic exposure of a stilbenoid is desired, Pterostilbene represents a markedly superior candidate compared to this compound.

References

Astringin's Efficacy in Inhibiting the PI3K/AKT/NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Astringin's ability to inhibit the critical PI3K/AKT/NF-κB signaling pathway, benchmarked against established inhibitors. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a thorough understanding of this compound's potential as a therapeutic agent.

Unveiling this compound's Inhibitory Potential

This compound, a natural stilbenoid, has demonstrated a protective role against cellular damage and inflammation by suppressing the PI3K/AKT/NF-κB pathway.[1] Studies have shown that this compound can mitigate lipopolysaccharide (LPS)-induced toxicity by reducing the production of inflammatory factors.[1] This inhibitory action is attributed to its ability to interfere with key signaling molecules within this pathway. While direct IC50 values for this compound's inhibition of PI3K, AKT, and NF-κB are not yet widely published, its effects on downstream markers of inflammation provide strong evidence of its efficacy. A similar flavonoid, Astragalin, has been shown to inhibit the proliferation of cancer cells with an IC50 value, suggesting a potential for this class of compounds to directly impact cell signaling pathways.[2]

Comparative Analysis of Pathway Inhibitors

To contextualize the inhibitory potential of this compound, this guide provides a quantitative comparison with well-characterized inhibitors of the PI3K/AKT/NF-κB pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these established compounds against their respective targets.

InhibitorTarget(s)IC50 Value(s)Reference(s)
LY294002 PI3Kα, PI3Kδ, PI3Kβ0.5 µM, 0.57 µM, 0.97 µMMedchemExpress
Wortmannin PI3K~5 nMWikipedia
BAY 11-7082 IKKα, IKKβ10 µM (for TNFα-induced IκB-α phosphorylation)APExBIO, MedChemExpress

Visualizing the Molecular Interactions

To elucidate the mechanism of action, the following diagrams, generated using Graphviz, illustrate the PI3K/AKT/NF-κB signaling cascade and the experimental workflow for its validation.

PI3K_AKT_NFkB_Pathway Growth Factor Growth Factor Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 AKT AKT IKK IKK AKT->IKK Activates IκB IκB IKK->IκB NF-κB NF-κB NF-κB->Nucleus Translocates to IκB->NF-κB Inhibits Gene Expression Gene Expression This compound This compound This compound->PI3K This compound->AKT This compound->NF-κB PIP3->AKT Activates Nucleus->Gene Expression Promotes

Figure 1: The PI3K/AKT/NF-κB signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_validation Pathway Inhibition Validation Treatment with this compound/Inhibitors Treatment with this compound/Inhibitors Cell Lysis Cell Lysis Treatment with this compound/Inhibitors->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Nuclear Extraction Nuclear Extraction Cell Lysis->Nuclear Extraction Western Blot Western Blot Protein Quantification->Western Blot Analysis of p-PI3K, p-AKT Analysis of p-PI3K, p-AKT Western Blot->Analysis of p-PI3K, p-AKT Luciferase Reporter Assay Luciferase Reporter Assay Nuclear Extraction->Luciferase Reporter Assay EMSA EMSA Nuclear Extraction->EMSA Measure NF-κB Activity Measure NF-κB Activity Luciferase Reporter Assay->Measure NF-κB Activity Assess NF-κB DNA Binding Assess NF-κB DNA Binding EMSA->Assess NF-κB DNA Binding

Figure 2: Experimental workflow for validating PI3K/AKT/NF-κB pathway inhibition.

Logical_Relationship This compound This compound Inhibition of PI3K Phosphorylation Inhibition of PI3K Phosphorylation This compound->Inhibition of PI3K Phosphorylation Inhibition of AKT Phosphorylation Inhibition of AKT Phosphorylation Inhibition of PI3K Phosphorylation->Inhibition of AKT Phosphorylation Inhibition of IKK Activity Inhibition of IKK Activity Inhibition of AKT Phosphorylation->Inhibition of IKK Activity Stabilization of IκB Stabilization of IκB Inhibition of IKK Activity->Stabilization of IκB Inhibition of NF-κB Nuclear Translocation Inhibition of NF-κB Nuclear Translocation Stabilization of IκB->Inhibition of NF-κB Nuclear Translocation Decreased Inflammatory Gene Expression Decreased Inflammatory Gene Expression Inhibition of NF-κB Nuclear Translocation->Decreased Inflammatory Gene Expression

Figure 3: Logical flow of this compound's inhibitory effect on the PI3K/AKT/NF-κB pathway.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the key experimental assays are provided below.

Western Blot for Phosphorylated PI3K and AKT

Objective: To determine the levels of phosphorylated (activated) PI3K and AKT in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a known inhibitor (e.g., LY294002) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated PI3K (p85) and phosphorylated AKT (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay for NF-κB Activity

Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a known inhibitor (e.g., BAY 11-7082) in the presence of an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After the desired treatment time, wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Objective: To qualitatively assess the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator. Isolate the nuclear proteins using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: If using a radioactive probe, expose the gel to X-ray film. If using a non-radioactive probe, transfer the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

  • Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band corresponds to the amount of active NF-κB. For competition assays, an unlabeled "cold" probe can be added to confirm the specificity of the binding. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the binding reaction, which will result in a further "supershifted" band.

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of the PI3K/AKT/NF-κB signaling pathway. While further studies are needed to determine its precise IC50 values for direct pathway components, its demonstrated ability to reduce inflammatory mediators makes it a compelling candidate for further investigation in the context of inflammatory diseases and cancer. This guide provides a foundational framework for researchers to objectively evaluate and compare this compound's performance against other inhibitors, ultimately accelerating the drug discovery and development process.

References

A Head-to-Head Showdown: Astringin and Other Stilbenoids in the Fight for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy of stilbenoids, a class of natural polyphenolic compounds, reveals distinct neuroprotective profiles. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of Astringin and its counterparts in mitigating neuronal damage.

Emerging research highlights the potential of stilbenoids in combating neurodegenerative diseases. While resveratrol has long been the poster child of this chemical class, recent studies have brought other members, such as this compound and Piceatannol, into the spotlight. This guide provides a head-to-head comparison of their neuroprotective capabilities, supported by experimental data and mechanistic insights.

Comparative Efficacy in Neuroprotection: A Data-Driven Overview

A direct comparative study on the inhibition of ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegeneration, provides valuable insights into the relative potency of this compound and Piceatannol.[1] In this study, both stilbenoids were evaluated for their ability to protect bone marrow-derived mesenchymal stem cells (bmMSCs) from erastin-induced ferroptosis.

CompoundConcentrationCell Viability (%)Notes
Piceatannol 100 µM85.9%Effectively inhibited lipid peroxidation and subsequent ferroptosis.[1]
This compound 100 µM77.3%Showed significant ferroptosis-inhibitory effects.[1]
Ferrostatin-1 1 µM99.8%Positive control, a known potent ferroptosis inhibitor.[1]

Table 1: Comparative cell viability of bmMSCs treated with Piceatannol and this compound in an erastin-induced ferroptosis model.[1]

The results indicate that while both stilbenoids offer protection, piceatannol demonstrated a higher level of cell viability in this specific assay.[1] The study suggests that the antioxidant activity of stilbenes, attributed to their phenolic hydroxyl groups, is a key mechanism in their ferroptosis-inhibitory function.[1]

In a different context of β-amyloid (Aβ)-induced neurotoxicity, a key pathological feature of Alzheimer's disease, a comparative study of trans-4-hydroxystilbene (THS), resveratrol (RES), and piceatannol (PIC) in rat primary cortex neurons revealed another hierarchy of efficacy.

Compound (Concentration)Cell Viability (%) vs. Aβ-treatedIntracellular ROS Level (% of Aβ-treated)
Piceatannol (50 µM) Significantly higher than RES and THS326%
Resveratrol (50 µM) Weaker than PIC, similar to THS401%
THS (50 µM) Weaker than PIC, similar to RES470%

Table 2: Comparative neuroprotective effects of stilbenoids against Aβ₂₅₋₃₅-induced toxicity in rat primary cortex neurons.

This study concluded that the neuroprotective activity of these stilbenoids is correlated with the number and position of hydroxyl groups, with the ortho-dihydroxyl moiety on piceatannol significantly enhancing its protective effects.

Unraveling the Mechanisms: Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and other stilbenoids are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

The PI3K/Akt Signaling Pathway: A Common Thread

This compound has been shown to exert its protective effects by suppressing the ROS-mediated PI3K/AKT/NF-κB pathway.[2][3] This pathway is a critical regulator of cell survival, inflammation, and oxidative stress. By inhibiting this pathway, this compound can reduce the production of inflammatory cytokines and mitigate oxidative damage.[2][3]

Similarly, resveratrol, piceatannol, and THS have been demonstrated to exert their neuroprotective effects against Aβ-induced toxicity via the PI3K/Akt signaling pathway.[4][5][6] Activation of Akt by these stilbenoids leads to the suppression of apoptotic pathways, including the inhibition of Bcl-2/Bax expression and the cleavage of caspases.[5][6]

PI3K_Akt_Pathway Stilbenoids This compound, Resveratrol, Piceatannol, THS PI3K PI3K Stilbenoids->PI3K OxidativeStress Oxidative Stress Stilbenoids->OxidativeStress Reduces Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes CellSurvival Cell Survival Akt->CellSurvival Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

PI3K/Akt signaling pathway modulated by stilbenoids.

Experimental Protocols: A Guide for Reproducibility

To facilitate further research and validation, detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

The neuroprotective activity of stilbenoids is commonly assessed using the 3-[4,5-Dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay.[4]

  • Cell Culture: Primary cerebral cortex neurons are prepared from Sprague-Dawley rat embryos (E16-18) and cultured in Neurobasal medium supplemented with 2% B27, L-glutamine, 2-mercaptoethanol, and penicillin/streptomycin.[4] Cells are plated in 96-well plates coated with poly-d-lysine.[4]

  • Treatment: Neurons are pre-treated with various concentrations of stilbenoids (e.g., this compound, resveratrol, piceatannol) for 1 hour.[4]

  • Induction of Neurotoxicity: After removing the stilbenoid-containing medium, cells are exposed to a neurotoxic agent, such as 50 µM aggregated β-amyloid peptide (Aβ₂₅₋₃₅), for 24 hours.[4]

  • MTT Incubation: The medium is replaced with MTT solution (0.5 mg/mL final concentration) and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow tetrazolium salt to purple formazan crystals.[4]

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability. Results are typically expressed as a percentage of the control group.

MTT_Assay_Workflow start Plate Primary Neurons in 96-well plates pretreatment Pre-treat with Stilbenoids (1 hour) start->pretreatment neurotoxin Induce Neurotoxicity (e.g., Aβ₂₅₋₃₅, 24 hours) pretreatment->neurotoxin mtt Add MTT Solution (4 hours) neurotoxin->mtt dissolve Dissolve Formazan Crystals mtt->dissolve measure Measure Absorbance dissolve->measure end Calculate Cell Viability measure->end

Experimental workflow for the MTT cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)

The antioxidant capacity of stilbenoids is often evaluated by measuring their ability to reduce intracellular ROS levels using the 2′,7′-Dichlorofluorescin diacetate (DCFH-DA) probe.[4]

  • Cell Culture and Treatment: Similar to the MTT assay, primary neurons are cultured and treated with stilbenoids followed by a neurotoxic agent.

  • Probe Incubation: After treatment, cells are incubated with DCFH-DA, which is a cell-permeable non-fluorescent probe.

  • ROS Detection: Inside the cells, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2′,7′-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry, which is directly proportional to the intracellular ROS level.

Conclusion: A Promising but Nuanced Landscape

The available evidence strongly suggests that this compound and other stilbenoids are potent neuroprotective agents with significant therapeutic potential. Head-to-head comparisons, where available, indicate a nuanced landscape of efficacy that is dependent on the specific stilbenoid, the nature of the neuronal insult, and the experimental model. Piceatannol has demonstrated superior or comparable neuroprotective effects in several studies.

While this compound's neuroprotective profile is still being fully elucidated, its demonstrated ability to inhibit ferroptosis and modulate the PI3K/Akt/NF-κB pathway positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. Future head-to-head studies directly comparing this compound with a wider range of stilbenoids, including resveratrol, in various models of neurodegeneration are warranted to fully delineate its therapeutic potential. For researchers and drug developers, the key takeaway is that not all stilbenoids are created equal, and a detailed understanding of their comparative efficacy and mechanisms of action is paramount for advancing the development of novel neuroprotective therapies.

References

A Comparative Guide to the Efficacy of Astringin from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Astringin, a promising stilbenoid with significant therapeutic potential, sourced from different natural extracts. We delve into the quantitative analysis of this compound content, compare the biological efficacy of extracts rich in this compound, and provide detailed experimental protocols for its extraction and analysis. This objective comparison is supported by experimental data from various scientific studies to aid in the selection of optimal natural sources for research and development.

I. Quantitative Comparison of this compound Content

This compound is present in varying concentrations across different plant species. The choice of plant source and the extraction method significantly impact the yield of this valuable compound. The following table summarizes the reported this compound content in three prominent natural sources: Norway Spruce (Picea abies), Grape (Vitis vinifera), and Japanese Knotweed (Polygonum cuspidatum).

Natural SourcePlant PartExtraction MethodThis compound ContentCitation
Norway Spruce (Picea abies)BarkPressurized Liquid Extraction (PLE) with multiple solventsUp to 7.2% of the extract (combined stilbene glucosides including this compound)[1]
BarkAcetone extraction followed by GC-MS0.53 - 8.29% (w/w, dry weight) of total stilbene glucosides (this compound is a major component)
Grape (Vitis vinifera)Canes80% Ethanol MacerationTotal Stilbenoids: ~4373 mg/kg (0.44%) (this compound content not specified)[2]
Japanese Knotweed (Polygonum cuspidatum)RhizomeNot specified in detailUp to 1.92 mg/g dry weight (0.192%)

Note: Direct comparison of this compound yield is challenging due to variations in extraction methods, analytical techniques, and reporting standards across studies. The data presented should be considered as indicative of the potential of each source.

II. Efficacy Comparison of this compound-Rich Extracts

While direct comparative studies on the efficacy of purified this compound from different botanical origins are limited, the biological activities of extracts rich in this compound and other stilbenoids have been extensively investigated. This section compares the reported antioxidant and anti-inflammatory effects of extracts from Norway Spruce, Grape, and Japanese Knotweed.

Antioxidant Activity

Extracts from all three plant sources have demonstrated significant antioxidant properties. This activity is largely attributed to the presence of phenolic compounds, including this compound. The antioxidant capacity is often evaluated using assays such as ORAC (Oxygen Radical Absorbance Capacity), DPPH (2,2-diphenyl-1-picrylhydrazyl), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). While a direct comparison of this compound's antioxidant power from these sources is unavailable, the extracts themselves are potent antioxidants.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound-containing extracts is a key area of research. This compound has been shown to modulate key inflammatory pathways.

  • Norway Spruce (Picea abies) : Extracts from spruce bark containing this compound have been reported to exert anti-inflammatory effects by suppressing the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial in the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.

  • Grape (Vitis vinifera) : Polyphenolic extracts from grapes, which contain this compound among other stilbenoids, have well-documented anti-inflammatory properties[3][4]. These extracts can inhibit the release of inflammatory mediators and modulate immune cell responses[3]. The presence of a complex mixture of bioactive compounds, including this compound, likely contributes to these effects through synergistic actions.

  • Japanese Knotweed (Polygonum cuspidatum) : This plant is a rich source of stilbenoids, including resveratrol and this compound, and its extracts are known for their potent anti-inflammatory activities. These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Logical Relationship of this compound's Anti-inflammatory Action

G Potential Anti-inflammatory Mechanism of this compound cluster_source Natural Sources cluster_compound cluster_pathway Cellular Signaling cluster_effect Biological Effect Spruce Picea abies This compound This compound Spruce->this compound Grape Vitis vinifera Grape->this compound Knotweed Polygonum cuspidatum Knotweed->this compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB PI3K_Akt->NFkB Activates TNFa TNF-α Production NFkB->TNFa Induces Inflammation Inflammation TNFa->Inflammation Promotes

Caption: this compound's anti-inflammatory action.

III. Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound, providing a foundation for reproducible research.

A. Extraction of this compound

1. Ultrasound-Assisted Extraction (UAE) of Stilbenoids from Grape Canes/Stems

This method is optimized for the rapid extraction of stilbenoids, including this compound, from grape byproducts.

  • Sample Preparation : Grape canes or stems are dried (oven or freeze-drying) and milled into a fine powder.

  • Solvent System : An aqueous solution of 60-80% ethanol is used as the extraction solvent[2][5].

  • Extraction Parameters :

    • Temperature : 75°C[5][6].

    • Time : 10-15 minutes[5][6].

    • Sample-to-Solvent Ratio : 1:40 (g/mL)[5].

  • Procedure : The powdered sample is mixed with the solvent in a vessel and subjected to ultrasonication at the specified temperature and time. The resulting extract is then filtered for subsequent analysis.

2. Ultrasound-Assisted Extraction (UAE) of Polyphenols from Picea abies Bark

This protocol is effective for extracting a broad range of polyphenols, including this compound, from spruce bark.

  • Sample Preparation : Dried spruce bark is ground to a fine powder.

  • Solvent System : An aqueous solution of 50-70% ethanol or 53% methanol has been shown to be effective.

  • Extraction Parameters :

    • Temperature : 54-63°C.

    • Time : 40-60 minutes.

    • Ultrasound Frequency : 35 kHz.

  • Procedure : The powdered bark is suspended in the solvent and sonicated under the specified conditions. The extract is then separated from the solid residue by filtration or centrifugation.

Experimental Workflow for this compound Extraction and Analysis

G Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Plant_Material Plant Material (e.g., Spruce Bark, Grape Canes) Drying Drying (Oven/Freeze-drying) Plant_Material->Drying Milling Milling to Fine Powder Drying->Milling UAE Ultrasound-Assisted Extraction (UAE) Milling->UAE Filtration Filtration/Centrifugation UAE->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification of this compound HPLC->Quantification

Caption: From raw plant to quantified this compound.

B. Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely used method for the separation, identification, and quantification of this compound in plant extracts.

  • Chromatographic System : A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column : A reversed-phase C18 column is typically used for the separation of phenolic compounds.

  • Mobile Phase : A gradient elution is commonly employed, using a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of this compound from other compounds in the extract.

  • Detection : The DAD is set to monitor at the maximum absorbance wavelength of this compound, which is typically around 306 nm.

  • Quantification : A calibration curve is constructed using a certified this compound standard of known concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.

IV. Conclusion

This guide highlights that Norway Spruce (Picea abies), Grape (Vitis vinifera), and Japanese Knotweed (Polygonum cuspidatum) are all valuable natural sources of this compound. While direct comparative efficacy data for purified this compound from these sources is not yet available, extracts from all three demonstrate promising antioxidant and anti-inflammatory properties. Notably, spruce bark appears to offer a particularly high concentration of this compound. The provided experimental protocols for extraction and quantification offer a solid foundation for researchers to further explore and harness the therapeutic potential of this remarkable stilbenoid. Future research should focus on direct comparative studies to elucidate any source-dependent variations in the bioactivity of this compound.

References

A Comparative Analysis of Synthetic Astringin and Natural Astringin Isolate: Purity, Efficacy, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the source of a bioactive compound is a critical consideration. Astringin, a stilbenoid with promising therapeutic properties, can be obtained through extraction from natural sources or via chemical synthesis. This guide provides an objective comparison of synthetic this compound versus its natural isolate, focusing on purity, biological activity, and the experimental protocols used for their characterization.

Data Summary: Purity and Yield
ParameterNatural this compound IsolateSynthetic this compoundKey Considerations
Purity Typically 95-99% after extensive purification.Potentially >99% with optimized purification.Natural isolates may contain closely related stilbenoids as minor impurities. Synthetic routes can introduce process-related impurities and isomers.
Yield Highly variable depending on the plant source, season of harvest, and extraction efficiency.Potentially scalable with optimized reaction conditions.Natural extraction yields are often low and subject to environmental factors. Synthetic yields are dependent on the efficiency of each reaction step.
Source Material Primarily bark of Picea species (e.g., Picea sitchensis).Commercially available chemical starting materials.Natural sourcing is dependent on sustainable harvesting practices. Synthetic routes offer a consistent and potentially more sustainable supply.
Impurity Profile May contain other natural stilbenoids (e.g., isorhapontin, piceatannol).May contain reagents, catalysts, by-products, and stereoisomers from the synthesis.Thorough analytical characterization is crucial for both to identify and quantify any impurities.

Experimental Protocols

Isolation of Natural this compound from Picea Bark

This protocol is a generalized procedure based on methods described for the extraction of stilbenes from spruce bark.

Objective: To isolate and purify this compound from Picea bark.

Materials:

  • Dried and powdered Picea bark

  • Solvents: Ethanol, Methanol, Ethyl acetate, n-Hexane, Water

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Macerate the powdered bark with 80% ethanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

    • Perform liquid-liquid partitioning of the crude extract sequentially with n-hexane, ethyl acetate, and water to separate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate and aqueous fractions.

  • Purification:

    • Subject the this compound-rich fraction to column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate in n-hexane to separate different stilbenoids.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate them.

    • Perform final purification by preparative HPLC on a C18 column using a methanol/water gradient to achieve high purity.

  • Characterization:

    • Confirm the identity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

    • Determine the purity of the final product using analytical HPLC.

Proposed Synthesis of this compound

Objective: To chemically synthesize this compound.

General Synthetic Strategy: The synthesis would likely involve the following key transformations:

  • Synthesis of the Piceatannol Aglycone: This could be achieved through various cross-coupling reactions, such as a Wittig or Heck reaction, to form the stilbene backbone, followed by the introduction of the hydroxyl groups. Protecting groups would be essential to manage the reactivity of the phenolic hydroxyls.

  • Glycosylation: The protected piceatannol would then be glycosylated with a suitable protected glucose donor, such as a glucosyl bromide or trichloroacetimidate, under appropriate catalytic conditions to form the β-D-glucoside linkage.

  • Deprotection: The final step would involve the removal of all protecting groups to yield this compound.

Purification and Characterization:

  • Purification at each step would be performed using column chromatography.

  • The final product would be purified by preparative HPLC.

  • The structure and purity of the synthetic this compound would be confirmed by NMR, MS, and analytical HPLC, and compared to a natural standard if available.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound samples.

Method:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing 0.1% formic acid to ensure sharp peaks.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., ~320 nm).

  • Quantification: Purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Biological Activity and Signaling Pathway

This compound is known to exert its biological effects through various signaling pathways, with the PI3K/Akt/NF-κB pathway being a key target in its anti-inflammatory and antioxidant activities.[1]

This compound's Role in the PI3K/Akt/NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the PI3K/Akt/NF-κB signaling cascade.[1] This pathway is crucial in mediating inflammatory responses. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

While direct comparative studies on the biological activity of synthetic versus natural this compound are lacking, it is hypothesized that as long as the purity and structural integrity of the synthetic compound are identical to the natural one, their biological activities should be comparable. However, minor impurities in either preparation could potentially influence the overall biological effect.

Visualizations

Caption: Experimental workflow for comparing natural and synthetic this compound.

astringin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Gene Inflammatory Gene Transcription NFkB->Gene Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

References

Safety Operating Guide

Astringin Disposal Protocol: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of astringin, a natural flavonoid compound. Adherence to these procedures will help mitigate risks and ensure the well-being of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

This compound is categorized as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure[2].

Ensure adequate ventilation in the work area to minimize the risk of inhalation[2]. In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention immediately.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be managed in a manner that is both safe and compliant with local, state, and federal regulations. The following steps outline the recommended procedure for the disposal of solid this compound and solutions containing this compound.

  • Waste Identification and Classification:

    • Based on its hazard classification, this compound waste should be considered hazardous chemical waste[1].

    • Do not mix this compound waste with non-hazardous waste streams.

  • Waste Segregation:

    • Keep solid this compound waste separate from liquid waste[3].

    • Segregate halogenated and non-halogenated solvent waste if this compound is dissolved in a solvent[4].

    • Avoid mixing incompatible chemicals. For instance, store acids and bases separately[5].

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for this compound waste. Plastic containers are often preferred for chemical waste[6].

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents. The accumulation start date must also be clearly marked on the label[6].

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6].

    • The SAA must be inspected weekly for any signs of leakage[5].

    • Keep the waste container securely closed except when adding waste[4][6].

  • Disposal Pickup:

    • Once the container is full or reaches the accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[6].

    • Do not dispose of this compound down the drain or in the regular trash[7].

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes the general accumulation limits for hazardous waste in a Satellite Accumulation Area, as stipulated by regulations. These are not specific to this compound but apply to all hazardous chemical waste.

ParameterLimit
Maximum Volume of Hazardous Waste 55 gallons
Maximum Volume of Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)
Maximum Accumulation Time 12 months (as long as volume limits are not exceeded)
Time to Removal After Reaching Limit Within 3 calendar days
Data sourced from University of Pennsylvania EHRS Guidelines.[6]

Experimental Protocol: Empty Container Decontamination

Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water or another solvent in which this compound is soluble) three times.

    • The rinsate must be collected and treated as hazardous waste, to be added to your this compound waste container[4].

  • Label Removal:

    • After decontamination, all hazardous chemical labels must be removed or defaced from the container[3].

  • Final Disposal:

    • Once properly decontaminated and with labels removed, the container may be disposed of as non-hazardous waste or recycled according to institutional policies[8].

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_mgmt Waste Management cluster_container Empty Container Disposal A Handle this compound with appropriate PPE B Generate this compound Waste (Solid or Liquid) A->B C Is waste hazardous? B->C D Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) C->D Yes J Dispose as Non-Hazardous Waste (General Trash) C->J No E Select & Label Compatible Waste Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Monitor Accumulation Limits (Volume & Time) F->G H Container Full or Time Limit Reached? G->H H->G No I Arrange for EH&S Pickup H->I Yes K Empty this compound Container I->K L Triple Rinse Container K->L M Collect Rinsate as Hazardous Waste L->M N Deface or Remove Labels L->N O Dispose of Clean Container in Regular Trash/Recycling N->O

Caption: Logical workflow for the proper disposal of this compound and its empty containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.